Primeverin
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRVGBRAMLSZDQ-HSMQXHTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165506 | |
| Record name | Primeverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-60-9 | |
| Record name | Primeverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primeverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthetic Pathway of Primeverin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin is a phenolic glycoside found in various plant species, notably in the roots of Primula species. It is comprised of an aglycone, methyl 2,4-dihydroxy-6-methoxybenzoate, and the disaccharide primeverose (6-O-β-D-xylopyranosyl-D-glucose). The biosynthesis of this complex natural product involves a multi-step enzymatic pathway, beginning with primary metabolites and culminating in the glycosylated final product. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies.
I. Biosynthesis of the Aglycone: Methyl 2,4-dihydroxy-6-methoxybenzoate
The aglycone of this compound, a substituted dihydroxybenzoic acid, is hypothesized to be synthesized via a polyketide synthase (PKS) pathway, a common route for the formation of phenolic compounds in plants. This proposed pathway involves the following key steps:
-
Polyketide Chain Assembly: A type III polyketide synthase is proposed to catalyze the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.
-
Cyclization and Aromatization: This unstable intermediate undergoes intramolecular C2-C7 aldol condensation and subsequent aromatization to yield orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid). This reaction is a common mechanism in the biosynthesis of various plant and fungal polyketides.[1][2][3][4]
-
O-Methylation: The hydroxyl group at the C6 position of orsellinic acid is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to produce 2,4-dihydroxy-6-methoxybenzoic acid.
-
Carboxyl Methylation: Finally, the carboxyl group is methylated, also likely utilizing SAM as the methyl donor, by a carboxyl methyltransferase to yield the final aglycone, methyl 2,4-dihydroxy-6-methoxybenzoate.
II. Biosynthesis of the Sugar Donor: UDP-Xylose
The xylose moiety of primeverose is derived from UDP-xylose, which is synthesized from UDP-glucose in a two-step enzymatic process.
-
Oxidation of UDP-Glucose: UDP-glucose 6-dehydrogenase (UGDH), a cytosolic enzyme, catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid.
-
Decarboxylation of UDP-Glucuronic Acid: UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid to produce UDP-xylose.
III. Glycosylation of the Aglycone to Form this compound
The final steps in the biosynthesis of this compound involve the sequential glycosylation of the aglycone, catalyzed by specific glycosyltransferases (GTs).
-
Glucosylation of the Aglycone: A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to one of the hydroxyl groups of methyl 2,4-dihydroxy-6-methoxybenzoate, forming a monoglycoside intermediate.
-
Xylosylation of the Monoglycoside: A UDP-xylosyltransferase (UXT) then transfers a xylose moiety from UDP-xylose to the 6-position of the newly attached glucose, forming the primeverose disaccharide and completing the synthesis of this compound.
IV. Quantitative Data
While specific kinetic parameters for the enzymes in the this compound biosynthetic pathway in Primula species are not yet fully characterized in the literature, representative data for homologous enzymes from other plant species are presented below to provide an expected range of catalytic efficiencies.
| Enzyme Family | Example Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism |
| Polyketide Synthase (Type III) | Orcinol Synthase (ORS) | Acetyl-CoA, Malonyl-CoA | 15.4 (Acetyl-CoA) | 0.02 | Rhododendron dauricum |
| O-Methyltransferase | Orcinol O-Methyltransferase (OOMT1) | Orcinol, SAM | 3.5 (Orcinol) | 0.18 | Rosa hybrida |
| UDP-Glucose 6-Dehydrogenase | AtUGDH | UDP-Glucose, NAD+ | 28 (UDP-Glucose) | 1.2 | Arabidopsis thaliana |
| UDP-Xylose Synthase | AtUXS3 | UDP-Glucuronic Acid | 34 | 0.8 | Arabidopsis thaliana |
| UDP-Glucosyltransferase | UGT72B1 | Salicylic Acid, UDP-Glucose | 140 (SA), 330 (UDP-G) | 0.1 | Arabidopsis thaliana |
| UDP-Xylosyltransferase | AtXXT1 | Xyloglucan oligosaccharide, UDP-Xylose | 110 (UDP-Xylose) | - | Arabidopsis thaliana |
Note: These values are for homologous enzymes and may not directly reflect the kinetics of the specific enzymes in the this compound pathway.
V. Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for the key experimental workflows.
A. Enzyme Extraction and Purification
-
Tissue Homogenization: Fresh or frozen plant tissue (e.g., Primula veris roots) is ground to a fine powder in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors and reducing agents to maintain enzyme stability.[5][6][7]
-
Clarification: The homogenate is centrifuged to remove cell debris, and the resulting supernatant contains the soluble enzymes.
-
Protein Fractionation: The crude extract is subjected to sequential purification steps, which may include ammonium sulfate precipitation, followed by various chromatography techniques such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography.[7]
-
Affinity Chromatography: For recombinant enzymes expressed with an affinity tag (e.g., His-tag), purification can be achieved in a single step using an appropriate affinity column.
B. Enzyme Activity Assays
-
Polyketide Synthase Assay: The activity of a type III PKS can be assayed by incubating the purified enzyme with radiolabeled precursors (e.g., [14C]acetyl-CoA and malonyl-CoA) and analyzing the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiometric detection.
-
O-Methyltransferase Assay: OMT activity is typically measured by incubating the enzyme with the phenolic substrate, a radiolabeled methyl donor (e.g., [14C]SAM), and analyzing the formation of the radiolabeled methylated product by HPLC.[8]
-
Glycosyltransferase Assay: GT activity can be determined by incubating the enzyme with the aglycone, a radiolabeled UDP-sugar (e.g., UDP-[14C]glucose or UDP-[14C]xylose), and quantifying the formation of the radiolabeled glycoside product by HPLC or a scintillation counter after separation from the unreacted UDP-sugar.[4][9][10]
C. Heterologous Expression of Biosynthetic Genes
-
Gene Cloning: Putative genes encoding the biosynthetic enzymes are identified through transcriptomic analysis of Primula tissues and cloned into an appropriate expression vector.
-
Expression Host: The recombinant plasmids are transformed into a suitable expression host, such as Escherichia coli or Pichia pastoris.[11][12][13][14]
-
Protein Expression and Purification: Expression of the recombinant protein is induced, and the protein is purified, often using an affinity tag to simplify the process.
-
Functional Characterization: The purified recombinant enzyme is then used in activity assays to confirm its function and determine its kinetic parameters.
Conclusion
The biosynthetic pathway of this compound is a complex process involving multiple enzymatic steps, from the formation of the aglycone via a proposed polyketide synthase pathway to the sequential glycosylation by specific glucosyl- and xylosyltransferases. While the general framework of this pathway can be inferred from our knowledge of related biosynthetic pathways in other plants, the specific enzymes involved in Primula species remain to be fully characterized. Further research, including the identification and functional characterization of the specific PKS, OMTs, and GTs, will provide a more complete understanding of this compound biosynthesis and may open avenues for the biotechnological production of this and other related bioactive glycosides.
References
- 1. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014126579A1 - A method of extraction of an enzyme from plant or animal tissue - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Extraction of Enzymes From Plant Tissues Rich in Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of the calicheamicin orsellinate C2-O-methyltransferase CalO6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Heterologous protein expression in E. coli [protocols.io]
- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. ifsc.usp.br [ifsc.usp.br]
Primeverin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin is a phenolic glycoside found in select plant species. This document provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and a summary of its known biological activities. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in perennial plants belonging to the Primula genus, commonly known as primroses. The primary species recognized for containing significant amounts of this compound are Primula veris (cowslip) and Primula elatior (oxlip).[1][2] While present in various parts of the plant, the concentration of this compound varies, with the highest levels typically found in the roots.[2]
Table 1: Quantitative Content of this compound in Primula Species
| Plant Species | Plant Part | This compound Content (mg/100g DW) | Reference |
| Primula veris | Roots | 1183.32 | [2] |
| Primula elatior | Roots | 110.31 | [2] |
| Primula veris | Flowers | Not detected | [2] |
| Primula elatior | Flowers | Not detected | [2] |
DW: Dry Weight
Isolation and Purification of this compound
The isolation of this compound from Primula species involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of phenolic glycosides from plant materials.
Experimental Protocol: Isolation of this compound from Primula veris Roots
1. Plant Material Preparation:
-
Collect fresh roots of Primula veris.
-
Wash the roots thoroughly with water to remove soil and debris.
-
Chop the roots into small pieces and dry them in a well-ventilated area or in an oven at a temperature not exceeding 40°C to preserve the chemical integrity of the glycosides.
-
Once completely dry, grind the roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered root material in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
Stir the mixture periodically for 24-48 hours at room temperature.
-
Filter the mixture through cheesecloth and then through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process with the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.
3. Purification:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of water and load it onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the phenolic glycosides with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
-
Medium-Pressure Liquid Chromatography (MPLC):
-
Pool the this compound-rich fractions from SPE and concentrate them.
-
Subject the concentrated fraction to MPLC on a normal-phase silica gel column.
-
Elute with a gradient of chloroform and methanol.
-
Collect and analyze the fractions to isolate a semi-pure this compound fraction.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the semi-pure this compound fraction using preparative RP-HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Monitor the elution profile with a UV detector at a wavelength of 280 nm.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid powder.
-
Biological Activity and Potential Signaling Pathways
Direct studies on the specific signaling pathways modulated by isolated this compound are currently limited. However, extracts from Primula species, which are rich in phenolic compounds including this compound, have demonstrated various biological activities, such as antioxidant, anti-inflammatory, and expectorant effects.[2][3]
Research on a solid herbal extract of Primula veris has indicated a potential cardioprotective effect, which may be linked to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Similarly, extracts from Primula auriculata have been shown to induce apoptosis in cancer cells, a process also linked to the NF-κB pathway.[5]
While the direct role of this compound in these activities is yet to be elucidated, it is plausible that as a significant component of these extracts, it contributes to their overall biological effects.
Experimental Workflow for this compound Isolation
References
- 1. mdpi.com [mdpi.com]
- 2. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oamjms.eu [oamjms.eu]
- 4. Solid herbal extract of Primula veris L. improves morphofunctional condition of rats’ myocardium in chronic alcohol intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-Depth Study on the Metabolite Profile and Biological Properties of Primula auriculata Extracts: A Fascinating Sparkle on the Way from Nature to Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
Primeverin: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primeverin is a naturally occurring glycoside. This document provides a concise technical overview of its chemical structure and known physicochemical properties based on publicly available data. All quantitative data is summarized for clarity. Due to the limited availability of published research, detailed experimental protocols, biological activities, and associated signaling pathways for this compound are not extensively documented in the current scientific literature.
Chemical Structure and Identity
This compound is chemically classified as a glycoside, consisting of a disaccharide (primeverose) attached to an aglycone moiety.
-
IUPAC Name: methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate[1]
-
Molecular Formula: C₂₀H₂₈O₁₃[1]
-
Canonical SMILES: COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--O)O)O)O)O">C@@HO[1]
-
InChI Key: DZRVGBRAMLSZDQ-HSMQXHTESA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 476.4 g/mol | [1][2] |
| Monoisotopic Mass | 476.15299094 Da | [1][2] |
| XLogP3-AA (LogP) | -2.5 | [1][2] |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 476.15299094 Da | [1][2] |
| Topological Polar Surface Area | 221 Ų | PubChem |
| Heavy Atom Count | 33 | PubChem |
| Complexity | 635 | [1][2] |
Biological Activity and Signaling Pathways
Based on the conducted literature search, there is limited specific information available regarding the biological activity, mechanism of action, and associated signaling pathways of this compound. While research exists on other natural compounds and their effects on various signaling cascades, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, direct evidence linking this compound to these or other specific pathways is not well-documented in the available scientific literature.
Experimental Protocols
Visualization of Signaling Pathways and Workflows
As no specific signaling pathways or detailed experimental workflows for this compound were identified in the literature, no diagrams could be generated.
References
The Role of Primeverin in Plant Defense: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin, a disaccharide composed of glucose and xylose, plays a crucial, albeit indirect, role in the chemical defense strategies of numerous plant species. It functions as a key component of various glycosides, particularly cyanogenic glycosides and certain classes of saponins and iridoid glycosides. In its glycosidically bound form, this compound acts as a stabilizing moiety, rendering a potentially toxic aglycone inert and allowing for its safe storage within the plant cell, typically in the vacuole. The primary biological activity of this compound in plant defense is manifested upon tissue damage, for instance, during herbivory. This event triggers the enzymatic hydrolysis of the this compound-containing glycoside, releasing the toxic aglycone in a mechanism popularly known as the "cyanide bomb." This whitepaper provides an in-depth examination of the biological activity of this compound in plant defense, detailing the underlying mechanisms, experimental methodologies for its study, and relevant quantitative data.
Mechanism of Action: The "Cyanide Bomb"
The defense mechanism involving this compound-containing cyanogenic glycosides is a classic example of a two-component defense system. The inactive cyanogenic glycoside and the activating enzymes are spatially separated within the plant tissues. Upon cellular disruption by an herbivore, this compartmentation is breached, initiating a rapid enzymatic cascade.
-
Glycoside Hydrolysis: Specific β-glycosidases, such as primeverosidase, come into contact with the cyanogenic glycoside and cleave the glycosidic bond between the sugar moiety (this compound) and the cyanohydrin aglycone.
-
Cyanohydrin Decomposition: The resulting cyanohydrin is often unstable and can spontaneously decompose to release a ketone or aldehyde and the highly toxic hydrogen cyanide (HCN). This decomposition can be further accelerated by the enzyme hydroxynitrile lyase.
-
Deterrence and Toxicity: The released hydrogen cyanide is a potent inhibitor of cellular respiration in herbivores, leading to rapid toxicity and deterrence from further feeding.
While this compound itself is not toxic, its cleavage is the critical step that initiates this potent defense response.
Quantitative Data on this compound-Associated Plant Defense
The direct quantification of this compound's effect on plant defense is challenging, as its action is intrinsically linked to the release of the toxic aglycone. However, the efficacy of this defense mechanism can be quantified by measuring the levels of cyanogenic glycosides, the activity of hydrolytic enzymes, and the impact on herbivores.
| Parameter | Plant Species | Compound | Concentration/Activity | Effect on Herbivore | Reference |
| Cyanogenic Glycoside Content | Trifolium repens (White Clover) | Linamarin and Lotaustralin | Varies from 0 to >10 µmol/g fresh weight | High levels deter feeding by slugs and snails | [1] |
| Manihot esculenta (Cassava) | Linamarin | Up to 53 mg HCN equivalent/100g fresh weight in roots | High concentrations are toxic to non-specialist herbivores and humans if not properly processed. | [2] | |
| Enzyme Activity | Camellia sinensis (Tea Plant) | β-primeverosidase | Activity detected in leaf extracts | Responsible for the release of aromatic compounds from primeverosides, contributing to tea flavor and potentially herbivore deterrence. | [3] |
| Herbivore Performance | General | Cyanogenic Glycosides | Presence vs. Absence | Reduced growth rate, increased mortality, and feeding deterrence in a wide range of generalist herbivores. | [4] |
Experimental Protocols
Extraction and Quantification of this compound-Containing Glycosides
This protocol outlines a general method for the extraction and analysis of this compound-containing glycosides from plant material using High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
Freeze-dry fresh plant material and grind to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with 80% methanol at 70°C for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a vacuum.
-
Redissolve the dried extract in a known volume of ultrapure water and filter through a 0.22 µm syringe filter before HPLC analysis.
b. HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Example): 5% B for 5 min, linear gradient to 95% B over 20 min, hold at 95% B for 5 min, then return to 5% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the aglycone of interest (e.g., 215 nm for amygdalin).
-
Quantification: Use a standard curve prepared with a purified standard of the this compound-containing glycoside of interest.
Assay for β-Primeverosidase Activity
This protocol describes a method to measure the activity of β-primeverosidase, the enzyme responsible for cleaving this compound from its glycoside.
a. Enzyme Extraction:
-
Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0, containing 10 mM β-mercaptoethanol and 1% (w/v) polyvinylpyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
b. Enzyme Activity Assay:
-
The assay mixture should contain the crude enzyme extract, a suitable buffer (e.g., 100 mM citrate-phosphate buffer, pH 5.0), and a synthetic substrate such as p-nitrophenyl-β-D-glucopyranoside (if a specific primeveroside substrate is unavailable, a general β-glucosidase substrate can be used to assess activity).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[5]
Signaling Pathways and Experimental Workflows
While this compound itself has not been identified as a primary signaling molecule, the damage caused by herbivory and the subsequent release of toxic compounds trigger general plant defense signaling pathways.
Caption: Enzymatic activation of this compound-containing glycosides.
The cellular damage inflicted by herbivores also initiates a broader defense response through the recognition of Damage-Associated Molecular Patterns (DAMPs).
Caption: A generalized DAMP signaling pathway in plant defense.
Conclusion
The biological activity of this compound in plant defense is fundamentally linked to its role as a constituent of glycosides that serve as precursors to potent defensive compounds. While not bioactive in its conjugated form, its enzymatic removal is the linchpin of a highly effective and rapid defense mechanism against herbivores. The "cyanide bomb" is a well-characterized example of this strategy, showcasing the sophisticated chemical ecology of plants. Future research may explore the potential for the released this compound or its metabolites to have subtle signaling roles in modulating the plant's broader defense response, but current evidence strongly points to its primary function as a molecular "safety catch" on a powerful chemical weapon. Understanding the intricacies of this system offers valuable insights for crop protection strategies and the development of novel, bio-inspired pest control agents.
References
- 1. Plants have unique lock to control expression of genes, study finds - Purdue University News [purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sugar coordinates plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in plant nutrients reduces insect herbivore performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Primeverin: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primeverin, a phenolic glycoside first identified in the early 20th century, has garnered interest for its presence in various medicinal plants, notably those of the Primula genus. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details historical and modern experimental protocols for its isolation and characterization, explores potential synthetic routes, and examines its biological activities, with a focus on its potential expectorant and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring glycoside belonging to the family of phenolic compounds. Structurally, it is the 6-O-β-D-xylopyranoside of methyl 2-hydroxy-4-methoxybenzoate. Its discovery dates back to the early explorations of plant secondary metabolites, and it is a characteristic constituent of several plant species, most notably the roots of Primula veris (cowslip), a plant with a long history of use in traditional medicine.[1] This guide provides an in-depth examination of the scientific journey of this compound, from its initial discovery to current understanding of its properties and potential applications.
Discovery and History
The discovery of this compound is credited to the French researchers A. Goris and M. Mascré in 1913. Their work on the chemical constituents of Primula officinalis (a synonym for Primula veris) led to the isolation of this novel glycoside. While the original publication in "Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences" provides the initial account, detailed experimental protocols from that era are often less descriptive than modern standards.
Early research on this compound was closely associated with the broader investigation of natural products. The English chemist Arthur George Perkin, known for his work on natural coloring matters and glycosides, also contributed to the understanding of compounds from Primula species.[2]
Historical Experimental Protocol: Isolation from Primula Root (Conceptual Reconstruction)
Based on the techniques available in the early 20th century, the initial isolation of this compound by Goris and Mascré likely involved the following conceptual steps:
This multi-step process relied on classical phytochemical techniques of extraction, clarification with heavy metal salts, and subsequent crystallization to obtain the pure compound.
Chemical Properties and Structure
This compound is a disaccharide glycoside. Its chemical structure consists of an aglycone, methyl 4-methoxy salicylate, linked to the disaccharide primeverose. Primeverose is composed of a glucose molecule and a xylose molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₁₃ |
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate |
| CAS Number | 154-60-9 |
Modern Experimental Protocols
Modern techniques for the isolation and analysis of this compound offer significant advantages in terms of efficiency, yield, and purity.
Isolation and Purification
A contemporary protocol for the isolation of this compound from Primula veris roots would typically involve the following steps:
Analytical Methods
The identification and quantification of this compound are routinely performed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification based on mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.
Synthesis of this compound
The chemical synthesis of glycosides like this compound is a complex process requiring careful protection and deprotection strategies for the hydroxyl groups of the sugar moieties.
Chemical Synthesis (Conceptual Approach)
A plausible retrosynthetic analysis for this compound would involve the separate synthesis of the aglycone and the protected primeverose donor, followed by a glycosylation reaction.
The key step is the stereoselective formation of the glycosidic bond between the aglycone and the disaccharide.
Enzymatic Synthesis
Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. The use of glycosyltransferases could potentially be employed for the synthesis of this compound.[1][3][4] This would involve a two-step process: first, the glucosylation of the aglycone, followed by the xylosylation of the resulting glucoside.
Biological Activity and Potential Applications
The biological activity of pure this compound is not as extensively studied as the extracts of the plants in which it is found. However, based on the known activities of Primula extracts and other phenolic glycosides, several potential biological activities can be inferred.
Expectorant Activity
Extracts of Primula veris root are traditionally used as an expectorant.[5] While saponins are considered the primary active constituents responsible for this effect, phenolic glycosides like this compound may also contribute.[2] The proposed mechanism for saponin-induced expectorant activity involves reflex stimulation of bronchial secretion via the gastric mucosa.[2] It is plausible that this compound could act synergistically or have a direct effect on the respiratory epithelium.
Anti-inflammatory Activity
Phenolic compounds are well-known for their anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound could involve the modulation of key inflammatory pathways.
Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound. Inhibition of the NF-κB pathway and cyclooxygenase (COX) enzymes are common mechanisms for anti-inflammatory natural products.[6][7][8][9][10][11][12][13]
Table 2: Summary of Potential Biological Activities of this compound
| Biological Activity | Potential Mechanism of Action | Evidence Level |
| Expectorant | Contribution to reflex stimulation of bronchial secretion | Inferred from Primula extract activity |
| Anti-inflammatory | Inhibition of NF-κB pathway, Inhibition of COX enzymes | Hypothetical, based on phenolic structure |
Future Directions
This compound presents several avenues for future research. Elucidating its precise mechanism of action in expectorant and anti-inflammatory activities is a key area. Further investigation into its bioavailability, metabolism, and safety profile is necessary for any potential therapeutic development. The development of efficient and scalable synthetic routes, both chemical and enzymatic, will be crucial for obtaining sufficient quantities for in-depth biological studies.
Conclusion
This compound, a phenolic glycoside with a rich history, remains a compound of interest for its potential pharmacological activities. From its discovery in Primula veris to the application of modern analytical and synthetic techniques, our understanding of this compound continues to evolve. This technical guide has provided a comprehensive overview of its discovery, chemistry, and potential biological significance, highlighting the need for further research to fully unlock its therapeutic potential.
References
- 1. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oamjms.eu [oamjms.eu]
- 3. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosyltransferases in Chemo-enzymatic Synthesis of Oligosaccharides | Springer Nature Experiments [experiments.springernature.com]
- 5. Investigation on the Expectorant Effect of Extracts from Primula veris L. | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 6. NF-κB and Nrf2 as prime molecular targets for chemoprevention and cytoprotection with anti-inflammatory and antioxidant phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Primeverin (C20H28O13): A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Primeverin (C20H28O13), a phenolic glycoside found in plants of the Primula genus. This guide collates available data on its physicochemical properties, biological activities as part of Primula extracts, and relevant experimental methodologies.
Core Compound Properties
This compound is a naturally occurring glycoside with the molecular formula C20H28O13. It is a component of various Primula species, including Primula veris L. and Primula elatior (L.) Hill, where it is found alongside other bioactive compounds such as flavonoids and triterpenoid saponins.[1][2][3] The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H28O13 | PubChem |
| Molecular Weight | 476.4 g/mol | PubChem |
| IUPAC Name | methyl 4-methoxy-2-[[6-O-(β-D-xylopyranosyl)-β-D-glucopyranosyl]oxy]benzoate | ChemicalBook |
| CAS Number | 154-60-9 | ChemicalBook |
| Predicted XLogP3 | -2.5 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Melting Point | 206°C | ChemicalBook |
| Boiling Point (Predicted) | 747.1 ± 60.0 °C | ChemicalBook |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | ChemicalBook |
Biological Activity of Primula Extracts Containing this compound
Direct quantitative data on the biological activity of isolated this compound is limited in publicly available literature. However, extracts of Primula species, rich in phenolic compounds including this compound, have demonstrated various biological activities.
| Activity | Plant Species | Extract Type | Key Findings | Reference |
| Antioxidant Activity | Primula veris L. flowers | Alcoholic Extract | DPPH radical scavenging activity of 86.65-88.46% | [4] |
| Anti-inflammatory Activity | Primula elatior L. aerial parts | Total Methanol Extract & Isolated Flavonoids | Potent anti-inflammatory effects, with the total extract showing more activity than aspirin at 100 mg/kg. | [5] |
| Cytotoxic Activity | Primula vulgaris flower extract | DMSO Extract | Selective cytotoxic effects against human cervical cancer (HeLa) cells, inducing cell cycle arrest at the S phase and apoptosis. | [6][7] |
| Expectorant Activity | Primula veris L. rhizomes with roots | Thick Extract | Significant increase in mucus secretion in mice, comparable to the commercial product Hedelix. | [8] |
| Antimicrobial Activity | Primula veris L. flowers | Various Extracts | Decoction of flowers showed antibacterial properties. | [9] |
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound, as well as for assessing the biological activity of Primula extracts, are crucial for reproducible research.
Isolation and Analysis of this compound from Primula Species
A common workflow for the isolation and analysis of this compound and other phenolic compounds from Primula roots is outlined below. This typically involves extraction, fractionation, and chromatographic analysis.
Protocol Details:
-
Plant Material Preparation: Air-dried roots of Primula veris are finely ground to a powder.[2]
-
Successive Extraction: The powdered material is first macerated with chloroform to remove lipophilic compounds. Following this, the plant residue is exhaustively extracted with methanol.[2]
-
Chromatographic Separation: A liquid chromatographic method can be used for the simultaneous determination of saponins and phenolic glycosides.[10]
-
Structural Elucidation: The structure of the isolated compounds is confirmed using spectroscopic data, including UV, 1H, and 13C NMR, and by comparison with literature values.[5] LC-MS experiments can be used for final peak assignment.[10]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity of Primula extracts can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Protocol Outline:
-
Prepare a methanolic solution of the Primula extract at various concentrations.
-
Add the extract solution to a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the extract, and Abs_sample is the absorbance of the DPPH solution with the extract.
Pharmacokinetics and Toxicology
Pharmacokinetics
There is a lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for isolated this compound. The oral toxicity of saponins, also present in Primula extracts, is generally low due to poor absorption.[11] Further research is needed to determine the ADME profile of this compound.
Toxicology
Signaling Pathways
The precise molecular mechanisms and signaling pathways modulated by pure this compound have not been elucidated. However, studies on extracts from Primula species suggest potential interactions with pathways related to inflammation and cancer. For instance, the cytotoxic effects of Primula vulgaris extract on HeLa cells are associated with the induction of apoptosis and cell cycle arrest, suggesting interference with cell proliferation signaling pathways.[6][7] Phenolic compounds, in general, are known to modulate various signaling pathways, including those involved in carcinogen metabolism and gene expression.[12] Further investigation is required to identify the specific molecular targets of this compound.
Conclusion and Future Directions
This compound is a phenolic glycoside with a well-defined chemical structure, primarily found in the Primula genus. While extracts of these plants demonstrate promising antioxidant, anti-inflammatory, and cytotoxic activities, there is a significant knowledge gap regarding the specific biological activities, pharmacokinetic profile, and toxicological properties of isolated this compound.
Future research should focus on:
-
The isolation of pure this compound to enable detailed pharmacological studies.
-
Quantitative assessment of its biological activities using a range of in vitro and in vivo models.
-
Elucidation of its mechanism of action, including the identification of specific molecular targets and signaling pathways.
-
Comprehensive pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.
This targeted research will be essential to fully understand the pharmacological potential of this compound and to support its development for therapeutic applications.
References
- 1. bio-norm.com [bio-norm.com]
- 2. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oamjms.eu [oamjms.eu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. dergipark.org.tr [dergipark.org.tr]
The Role of Primeverin in Floral Scent Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floral scent, a complex tapestry of volatile organic compounds, is paramount for plant reproduction and has significant commercial applications. A crucial aspect of this intricate biological process is the storage and controlled release of these fragrant molecules. Many volatile compounds are stored in a non-volatile, glycosidically bound form, with primeverin (6-O-β-D-xylopyranosyl-β-D-glucopyranoside) serving as a key disaccharide moiety in these storage precursors. This technical guide provides an in-depth exploration of the pivotal role of this compound in the formation of floral scent, detailing its biosynthesis, putative transport mechanisms, and the enzymatic hydrolysis that liberates the final volatile aroma compounds. The guide includes a compilation of quantitative data, detailed experimental protocols for the analysis of this compound and related enzymes, and visualizations of the key pathways and workflows involved.
Introduction: The Chemistry of a Flower's Allure
The ephemeral and captivating scent of flowers is a complex blend of low molecular weight volatile organic compounds (VOCs), primarily belonging to the terpenoid, phenylpropanoid/benzenoid, and fatty acid derivative classes[1]. These compounds are not always synthesized and released in real-time. Instead, to avoid autotoxicity and to regulate their release for optimal pollinator attraction, plants often store these volatile aglycones in a non-volatile, water-soluble form as glycosides[2]. The attachment of one or more sugar molecules to the volatile compound renders it odorless and stable for storage, typically within the cell's vacuole.
This compound, a disaccharide composed of glucose and xylose, is a frequently encountered sugar moiety in these glycosidically bound volatiles (GBVs). The resulting compounds are known as primeverosides. The enzymatic cleavage of this disaccharide from its aglycone is a critical step in the emission of floral fragrance in many plant species, including roses and tea plants. Understanding the biosynthesis of primeverosides, their storage and transport, and the enzymatic machinery responsible for their hydrolysis is essential for the manipulation of floral scent in ornamental plants and for the biotechnological production of valuable aroma compounds.
Biosynthesis of Primeverosides: A Two-Step Glycosylation Cascade
The formation of primeverosides is a two-step enzymatic process occurring in the cytoplasm, catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes utilize activated sugar molecules, in the form of UDP-sugars, as donors for glycosylation.
Step 1: Monoglucoside Formation The initial step involves the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of a volatile aglycone (e.g., a monoterpene alcohol like geraniol or a phenylpropanoid like 2-phenylethanol). This reaction is catalyzed by a UDP-glucosyltransferase (UGT) specific to the aglycone.
Step 2: Primeveroside Formation The resulting monoglucoside is then further glycosylated by a second UGT, a UDP-xylosyltransferase. This enzyme transfers a xylose molecule from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the monoglucoside, forming the characteristic β-(1->6) glycosidic bond of this compound.
This sequential glycosylation pathway is a key mechanism for the diversification of secondary metabolites in plants.
Transport and Subcellular Localization
Once synthesized in the cytoplasm, the non-volatile and water-soluble primeverosides are sequestered to prevent premature hydrolysis and to be available for regulated release. The primary storage site for these glycosides is the cell vacuole.
Cytoplasm to Vacuole Transport: The transport of primeverosides across the tonoplast (the vacuolar membrane) is an active process mediated by specific transporters. While the exact transporters for primeverosides have not been definitively identified in many floral species, ATP-binding cassette (ABC) transporters are strong candidates. These transporters are known to be involved in the transport of a wide range of secondary metabolites into the vacuole.
Subcellular Localization of Hydrolysis: The enzymatic release of the volatile aglycone occurs when the primeveroside comes into contact with its specific hydrolase, β-primeverosidase. The subcellular localization of both the substrate (primeveroside) and the enzyme is a key regulatory mechanism. In many cases, β-primeverosidases are localized in the apoplast or the cytoplasm, physically separated from the vacuolar-stored primeverosides. The breakdown of cellular compartmentalization, which can be triggered by developmental cues (e.g., flower opening, senescence) or biotic/abiotic stress, allows the enzyme and substrate to interact, leading to the rapid release of floral scent.
References
In-Depth Technical Guide to the Enzymatic Hydrolysis of Primeverin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of primeverin, a key process in the release of aromatic compounds in various plants, notably in tea (Camellia sinensis). The guide details the enzyme responsible, its kinetic properties, experimental protocols for analysis, and the biological significance of this reaction, including its role in plant defense signaling pathways.
Introduction to this compound and its Enzymatic Hydrolysis
This compound is a vicianoside, a type of glycoside, which upon hydrolysis, releases a disaccharide called primeverose and an aglycone, which is often a volatile aromatic compound. This enzymatic reaction is a critical step in the formation of the characteristic aroma of oolong and black tea. The primary enzyme responsible for this hydrolysis is β-primeverosidase.
The overall reaction can be summarized as follows:
This compound + H₂O → Primeverose + Aglycone (aromatic alcohol)
The Key Enzyme: β-Primeverosidase
β-Primeverosidase (EC 3.2.1.149) is a disaccharide-specific β-glycosidase that catalyzes the hydrolysis of the β-glycosidic bond between the primeverose moiety and the aglycone of this compound.[1][2]
Source and Substrate Specificity
β-primeverosidase is prominently found in the leaves of the tea plant, Camellia sinensis.[3] The enzyme exhibits high specificity for the primeverose (6-O-β-D-xylopyranosyl-β-D-glucose) moiety of its substrates. While it can hydrolyze various primeverosides with different aglycones, it shows very low or no activity towards monosaccharide glycosides like β-D-glucosides.[1][4] The aglycones released can include a variety of aromatic alcohols such as methyl salicylate, benzyl alcohol, geraniol, and linalool, which contribute to the floral and fruity aromas of tea.
Quantitative Data on β-Primeverosidase Activity
The following table summarizes the key quantitative parameters of β-primeverosidase from Camellia sinensis.
| Parameter | Value | Reference |
| Optimal pH | 4.0 - 5.5 | [2] |
| Optimal Temperature | 45 °C | [2] |
| Specific Activity | 0.90 - 0.99 U/mg | [2] |
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of substrate per minute under standard assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic hydrolysis of this compound.
Enzyme Extraction and Purification from Camellia sinensis Leaves
A general protocol for the extraction and purification of β-primeverosidase is outlined below. This can be adapted based on the specific laboratory equipment and reagents available.
Materials:
-
Fresh young tea leaves (Camellia sinensis)
-
Liquid nitrogen
-
Extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing protease inhibitors)
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography columns (e.g., ion-exchange, size-exclusion)
-
Bradford reagent for protein quantification
Protocol:
-
Homogenization: Freeze fresh tea leaves in liquid nitrogen and grind them into a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered leaves in cold extraction buffer and stir for several hours at 4°C.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 80%, while gently stirring at 4°C. Allow the protein to precipitate for several hours.
-
Pellet Collection: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.
-
Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove excess ammonium sulfate.
-
Chromatography: Purify the enzyme further using a series of chromatography steps, such as ion-exchange chromatography followed by size-exclusion chromatography. Monitor the enzyme activity in the collected fractions.
-
Protein Quantification: Determine the protein concentration of the purified enzyme solution using the Bradford assay.
Enzymatic Hydrolysis Assay of this compound
This protocol describes how to perform an in vitro assay to measure the activity of β-primeverosidase on a this compound substrate.
Materials:
-
Purified β-primeverosidase solution
-
This compound substrate solution (of known concentration)
-
Reaction buffer (e.g., 20 mM citrate buffer, pH 6.0)
-
Bovine Serum Albumin (BSA) solution (e.g., 0.1%)
-
Stopping reagent (e.g., a strong base like NaOH or by heat inactivation)
-
HPLC system for product quantification
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, and the this compound substrate. Pre-incubate the mixture at the optimal temperature (45°C).
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified β-primeverosidase solution to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 45°C for a specific period (e.g., 30 minutes). It is crucial to ensure that the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding a stopping reagent or by heating the mixture to denature the enzyme (e.g., boiling for 5 minutes).
-
Product Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of primeverose and/or the aglycone produced.
HPLC Analysis of Hydrolysis Products
A High-Performance Liquid Chromatography (HPLC) method is used for the separation and quantification of the substrate (this compound) and the products (primeverose and aglycone).
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column
Mobile Phase (Example):
-
A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid to improve peak shape). The exact gradient will need to be optimized based on the specific aglycone.
Protocol:
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject a known volume of the filtered sample onto the HPLC column.
-
Chromatography: Run the HPLC with the optimized gradient program.
-
Detection: Monitor the elution of the compounds using the UV/PDA detector at a wavelength appropriate for the aglycone.
-
Quantification: Create a standard curve for both this compound and the specific aglycone of interest using solutions of known concentrations. Use the peak areas from the sample chromatogram to determine the concentration of the substrate consumed and the products formed.
Biological Significance and Signaling Pathways
The enzymatic hydrolysis of this compound is not only crucial for the development of aroma in tea but also plays a significant role in plant defense mechanisms. The release of volatile aglycones upon tissue damage (e.g., by herbivores) can act as a chemical defense, deterring further attack. Furthermore, these volatile compounds can act as signaling molecules, both within the plant and between plants, to activate defense responses.
Role in Plant Defense and Jasmonic Acid Signaling
The release of volatile organic compounds (VOCs), including the aglycones from this compound hydrolysis, is a key component of a plant's response to biotic stress.[5] These VOCs can induce systemic acquired resistance (SAR), a state of heightened defense throughout the plant.[6]
One of the major signaling pathways involved in plant defense against herbivores is the jasmonic acid (JA) signaling pathway .[7][8] Mechanical damage, such as that caused by insect feeding, triggers the synthesis of jasmonic acid. JA and its derivatives then act as signaling molecules to induce the expression of a wide range of defense-related genes. While direct evidence linking the specific aglycones from this compound hydrolysis to the activation of the JA pathway is still an active area of research, the general role of herbivore-induced volatiles in activating plant defense signaling is well-established. It is plausible that the release of these aromatic aglycones contributes to the overall defense response by activating or modulating the JA signaling cascade.
Visualizations
Enzymatic Hydrolysis of this compound Workflow
Caption: Workflow for the enzymatic hydrolysis of this compound and product analysis.
Proposed Role in Plant Defense Signaling
Caption: Proposed involvement of this compound hydrolysis in plant defense signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of beta-primeverosidase, a key enzyme in aroma formation during oolong tea and black tea manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Evidence for Volatile Memory in Plants: Boosting Defence Priming through the Recurrent Application of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Primeverin using High-Performance Liquid Chromatography
Abstract
This application note describes a robust and accurate method for the quantitative analysis of Primeverin using High-Performance Liquid Chromatography (HPLC) with UV detection. The developed isocratic method provides excellent separation and resolution of this compound for routine analysis in research and quality control environments. The protocol herein details the instrumental conditions, sample preparation, and validation parameters, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound, a naturally occurring glycoside, is a compound of interest in various fields of research. A reliable and validated analytical method is crucial for its accurate quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and speed.[1][2] This application note presents a detailed protocol for the analysis of this compound, including system suitability, linearity, precision, and accuracy parameters that meet typical industry standards.[3][4]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[3][6]
-
Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid) is used as the mobile phase. The optimal ratio should be determined during method development, with a starting point of 30:70 (v/v).
-
Solvents and Reagents: HPLC grade Acetonitrile, Methanol, and water are required. Formic acid should be of analytical grade.
-
Standard: A certified reference standard of this compound is necessary for calibration.[7]
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a simple matrix, such as a formulated product, the following protocol can be used:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][8] The validation parameters are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.5% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
| Precision Type | %RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 50 | 99.5% |
| 75 | 101.2% |
| 100 | 99.8% |
Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is straightforward, robust, and utilizes readily available instrumentation and reagents, making it ideal for routine analysis in various laboratory settings. The provided validation data demonstrates that the method meets the stringent requirements for pharmaceutical analysis.
References
- 1. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. PRIMVERIN | 154-60-9 [chemicalbook.com]
- 8. ijsat.org [ijsat.org]
Quantitative Analysis of Primeverin in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin, a phenolic glycoside, is a significant secondary metabolite found in various plant species, most notably in the roots of the genus Primula. The quantitative analysis of this compound is crucial for the quality control of herbal medicinal products, understanding plant metabolic pathways, and for the exploration of its potential pharmacological activities. These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in plant tissues, including detailed experimental protocols and a summary of reported quantitative data.
Data Presentation
The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the growth conditions. The following table summarizes the quantitative data for this compound found in the roots of Primula species.
| Plant Species | Plant Tissue | Cultivation Condition | This compound Content (mg/g Dry Weight) | Reference |
| Primula veris | Roots | Soil-grown | 0.28 | [1] |
| Primula veris | Roots | In vitro adventitious root culture | 0.09 | [1] |
| Primula veris | Roots | Wild-growing | Phenolic glycosides (including this compound) up to ~20 | [2] |
| Primula elatior | Roots | Wild-growing | Content is approximately ten times lower than in Primula veris | [3][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissues
This protocol describes the ultrasound-assisted extraction (UAE) of this compound from dried and powdered plant root material.
Materials:
-
Dried and powdered plant root tissue (e.g., Primula veris roots)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh accurately approximately 125 mg of the dried and powdered plant root material and place it into a centrifuge tube.[2]
-
Add 10 mL of 50% (v/v) aqueous methanol to the tube.[2]
-
Place the tube in an ultrasonic bath and sonicate for 10 minutes at room temperature.[2]
-
After sonication, centrifuge the sample at 3000 rpm for 10 minutes.[2]
-
Carefully decant the supernatant into a 50 mL volumetric flask.[2]
-
Repeat the extraction process (steps 2-5) four more times, combining all the supernatants in the same volumetric flask.[2]
-
Bring the final volume in the volumetric flask to 50 mL with 50% (v/v) aqueous methanol.[2]
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound using HPLC with Photodiode Array (PDA) or Mass Spectrometry (MS) detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a PDA or MS detector.
-
Column: A reverse-phase C18 column (e.g., Luna RP-C18, 3 µm, 150 × 3 mm).[2]
-
Mobile Phase:
-
Gradient Elution:
-
0–5 min: 15% B
-
5–20 min: Gradient to 45% B
-
20–25 min: Gradient to 50% B
-
25–35 min: Gradient to 60% B
-
35–40 min: Return to initial conditions (15% B)
-
40–45 min: Re-equilibration at 15% B[2]
-
-
Flow Rate: 0.35 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Detection:
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in 50% aqueous methanol. From the stock solution, prepare a series of calibration standards of different concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered plant extract (from Protocol 1) into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve. The final content is expressed as mg of this compound per gram of dry weight of the plant material.
Visualizations
Experimental Workflow
Generalized Biosynthetic and Metabolic Pathway of this compound
References
- 1. Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of an HPLC Method for the Analysis of Flowers of Wild-Growing Primula veris from Epirus, Gre… [ouci.dntb.gov.ua]
- 5. Exploring the Chemical Content of Primula veris L. subsp. veris Wild-Growing Populations along a Climate Gradient: An HPLC-PDA-MS Quality Assessment of Flowers, Leaves and Roots for Sustainable Exploitation [mdpi.com]
Synthesis of Primeverin for Research Applications: A Review of Available Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Synthesis Approaches
The chemical synthesis of a disaccharide glycoside like primeverin presents considerable challenges due to the need for regioselective and stereoselective control of the glycosidic linkages. A general retrosynthetic analysis of this compound would involve the disconnection of the glycosidic bonds to yield the aglycone (methyl 2-hydroxy-4-methoxybenzoate), D-glucose, and D-xylose.
A plausible synthetic strategy would involve the following key steps:
-
Protection of Monosaccharides: The hydroxyl groups of D-glucose and D-xylose would require protection with suitable protecting groups to prevent unwanted side reactions. This is a critical step to ensure the desired regioselectivity during glycosylation.
-
Activation of the Glycosyl Donor: The anomeric position of the protected xylose (the glycosyl donor) would need to be activated to facilitate the formation of the glycosidic bond with the protected glucose (the glycosyl acceptor). Common activation methods include conversion to glycosyl halides, trichloroacetimidates, or thioglycosides.
-
Formation of the Disaccharide: The activated xylosyl donor would then be coupled with the protected glucosyl acceptor, typically at the 6-hydroxyl position of glucose, to form the primeverose backbone. This reaction requires careful optimization of catalysts and reaction conditions to achieve the desired β-linkage.
-
Glycosylation of the Aglycone: The resulting protected primeverose unit, with an activated anomeric center, would then be coupled with the aglycone, methyl 2-hydroxy-4-methoxybenzoate.
-
Deprotection: The final step would involve the removal of all protecting groups to yield the target molecule, this compound.
A generalized workflow for the chemical synthesis of this compound is depicted below.
Caption: Generalized workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a potentially more efficient and stereoselective alternative to chemical synthesis for glycosides. The use of glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, can circumvent the need for complex protection and deprotection steps.
A potential enzymatic synthesis of this compound could involve a two-step cascade:
-
Synthesis of Primeverose: A specific xylosyltransferase could be used to transfer a xylose moiety from an activated sugar donor (e.g., UDP-xylose) to a glucose acceptor, forming the disaccharide primeverose.
-
Glycosylation of the Aglycone: A second glycosyltransferase, specific for primeverose and the aglycone, would then catalyze the transfer of the primeverose unit to methyl 2-hydroxy-4-methoxybenzoate.
The identification and characterization of suitable glycosyltransferases with the required substrate specificity are the main challenges for this approach. While the biosynthesis of this compound in Primula species is known to occur, the specific enzymes involved have not been fully elucidated.
Below is a conceptual workflow for the enzymatic synthesis of this compound.
Caption: Conceptual workflow for the enzymatic synthesis of this compound.
Quantitative Data
As no specific synthesis protocols for this compound have been published, quantitative data such as reaction yields, purity, and spectroscopic data for synthetic intermediates and the final product are not available. The primary source of this compound for research purposes remains isolation from natural sources. The content of this compound in the roots of Primula veris has been reported to be in the range of 0.64-1.42%.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Isolation from Natural Source |
| Overall Yield | Not Reported | Not Reported | Variable, dependent on source |
| Purity | Not Reported | Not Reported | High purity achievable with chromatography |
| Scalability | Potentially scalable | Dependent on enzyme availability | Limited by plant material availability |
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities and mechanisms of action of isolated this compound are scarce. The biological effects of extracts from Primula species, which contain a complex mixture of compounds including this compound, have been investigated. These extracts have been reported to possess expectorant and anti-inflammatory properties. However, the contribution of this compound to these activities has not been definitively established, and no specific signaling pathways have been identified for this compound itself.
Conclusion
The synthesis of this compound for research purposes remains a significant challenge due to the lack of published, detailed protocols. While general strategies for both chemical and enzymatic synthesis of glycosides can be proposed, their application to this compound requires substantial research and development. Currently, isolation from Primula species is the only established method for obtaining this compound. Further research is needed to develop efficient synthetic routes to this compound, which will be essential for a thorough investigation of its biological properties and potential as a therapeutic agent.
Application Notes and Protocols for the Extraction of Primeverin from Natural Sources
Introduction
Primeverin is a phenolic glycoside found in various plant species, notably in the genus Primula, such as Primula veris (cowslip). It is a disaccharide derivative of salicylic acid methyl ester. The extraction and purification of this compound are crucial for its study and potential applications in pharmacology and drug development. These application notes provide detailed methodologies for the extraction of this compound from its natural sources, with a focus on Primula veris, and subsequent purification steps. The protocols are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Natural Sources
This compound is predominantly found in the roots and flowers of Primula veris L.[1][2]. While other species may contain related glycosides, P. veris is a well-documented source for obtaining this specific compound. The concentration of this compound can vary depending on the plant's developmental stage and growing conditions[1].
Data Presentation: Extraction and Quantification
The efficiency of this compound extraction is highly dependent on the solvent system, extraction method, and plant material used. The following tables summarize quantitative data from various studies.
Table 1: Summary of this compound Extraction Conditions and Yields from Primula veris
| Plant Part | Extraction Solvent | Method | Solid-to-Solvent Ratio | Temperature | Duration | This compound Yield (mg/g DW) | Reference |
| Roots | 80% (v/v) Methanol | Orbital Shaking & Sonication | 100 mg / 4 mL | Room Temp. | 30 min shaking, 20 min sonication, overnight at 4°C | 9.9 - 12.6 | [1] |
| Roots | 50% (v/v) Methanol | Ultrasonication | 125 mg / 50 mL (total) | Room Temp. | 5 cycles of 10 min | Detected, but not quantified separately from primulaverin | [2] |
| Roots (Dried) | 70% Ethanol | Not specified | Not specified | Not specified | Not specified | Most effective for general polyphenols | [3] |
| Roots (Soil-grown) | Not specified | Not specified | Not specified | Not specified | Not specified | 0.28 | [4] |
| Roots (In vitro culture) | Not specified | Not specified | Not specified | Not specified | Not specified | 0.09 | [4] |
Table 2: Illustrative Purification Parameters for a Related Glycoside (Lucidin Primeveroside) from Rubia tinctorum
| Parameter | Value / Condition | Reference |
| Extraction | ||
| Starting Material | 17 g of ground root | [5] |
| Extraction Solvent | 500 mL of ethanol | [5] |
| Extraction Method | Reflux for 3 hours | [5] |
| Crude Extract Yield | 2.52 g (14% yield) | [5] |
| Primary Purification | ||
| Method | Recrystallization | [5] |
| Solvent | Methanol | [5] |
| Yield from Crude Extract | 156 mg (7% yield) | [5] |
| Analytical HPLC | ||
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm | [5] |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 254 nm | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Primula veris Roots
This protocol is adapted from methods described by Sarropoulou et al. and Chintiroglou et al.[1][2]. It employs a methanol-based solvent system and ultrasonication to efficiently extract phenolic glycosides.
Objective: To obtain a crude extract rich in this compound from dried Primula veris root material.
Materials:
-
Dried and powdered roots of Primula veris L.
-
Methanol (HPLC grade)
-
Deionized Water
-
Laboratory Mill
-
Freeze-dryer (optional, for fresh material)
-
Ultrasonic bath or sonicator
-
Orbital shaker
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Thoroughly dry the Primula veris root material in the shade or using a freeze-dryer to a constant weight.
-
Grind the dried roots into a fine powder (e.g., using a laboratory mill).
-
-
Solvent Preparation:
-
Prepare an 80% (v/v) aqueous methanol solution by mixing 800 mL of methanol with 200 mL of deionized water.
-
Alternatively, a 50% (v/v) aqueous methanol solution can be used[2].
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered root tissue and place it into a suitable vessel (e.g., a 15 mL centrifuge tube).
-
Add 4 mL of the 80% methanol solvent[1].
-
Place the vessel on an orbital shaker for 30 minutes at room temperature.
-
Transfer the vessel to an ultrasonic bath and sonicate for 20 minutes[1]. For a more exhaustive extraction, ultrasonication can be performed in repeated cycles (e.g., five 10-minute cycles)[2].
-
Allow the extraction to proceed overnight at 4°C in the dark to maximize yield and prevent degradation of light-sensitive compounds[1].
-
-
Extract Recovery:
-
After incubation, centrifuge the mixture at a moderate speed (e.g., 3000-4000 rpm) for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant, which is the crude extract.
-
For exhaustive extraction, the remaining plant material can be re-extracted with fresh solvent.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.
-
-
Concentration:
-
Combine the filtered extracts if multiple extractions were performed.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.
-
The resulting concentrated extract can be dried completely to a powder for storage or redissolved in a suitable solvent for purification.
-
Protocol 2: Purification of this compound using Chromatography
This protocol describes a general two-step chromatographic procedure for purifying this compound from the crude extract, based on common techniques for isolating natural glycosides[5][6].
Objective: To isolate and purify this compound from the crude plant extract using flash chromatography and preparative HPLC.
Part A: Silica Gel Flash Chromatography (Initial Cleanup)
Materials:
-
Crude this compound extract
-
Silica gel (for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and developing tank
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Dissolve the dried crude extract in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it completely.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent like DCM as a slurry.
-
Sample Loading: Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. Start with 100% DCM and gradually increase the proportion of MeOH. A suggested gradient could be:
-
100% DCM
-
98:2 DCM:MeOH
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH[5]
-
-
Fraction Collection & Analysis: Collect fractions throughout the elution process. Monitor the fractions using TLC to identify those containing the target compound (this compound). Pool the fractions that show a pure spot corresponding to this compound.
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield a semi-purified this compound fraction.
Part B: Preparative Reverse-Phase HPLC (Final Polishing)
Materials:
-
Semi-purified this compound fraction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Preparative HPLC system with a fraction collector
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction from Part A in a minimal volume of the initial mobile phase (e.g., 85% Water / 15% Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA[5] or 0.05% formic acid[2].
-
Mobile Phase B: Acetonitrile with 0.1% TFA[5] or pure acetonitrile[2].
-
Gradient: Develop a suitable gradient to separate this compound from remaining impurities. An example gradient could be:
-
0-5 min: 15% B
-
5-25 min: Linear gradient from 15% to 50% B
-
25-30 min: Hold at 50% B
-
Followed by re-equilibration to 15% B.
-
-
Flow Rate: Adjust based on column size (e.g., 5-20 mL/min for a preparative column).
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm[5].
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Product: Pool the pure fractions and remove the solvents via rotary evaporation and subsequent freeze-drying or drying under high vacuum to obtain pure this compound.
Visualizations
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Key parameters influencing this compound extraction efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Primeverin as a Chemical Standard: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – December 13, 2025 – For researchers, scientists, and professionals in drug development, the use of well-characterized chemical standards is fundamental to ensuring the accuracy and reproducibility of experimental results. Primeverin, a naturally occurring glycoside, is available as a high-purity analytical standard, offering a reliable reference material for various scientific applications. These application notes provide detailed protocols for the use of this compound as a chemical standard in analytical and experimental workflows.
Introduction to this compound
This compound (C₂₀H₂₈O₁₃, Molar Mass: 476.43 g/mol ) is a disaccharide composed of glucose and xylose, typically found in plants of the Rubia genus, such as Rubia tinctorum (common madder). It is often bound to other molecules, forming glycosides. As an analytical standard, this compound is available at a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC), making it suitable for a range of laboratory applications, including in the food and beverage industry.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₀H₂₈O₁₃ |
| Molar Mass | 476.43 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Storage Temperature | 2-8°C |
| Hazard Statements | H302 (Harmful if swallowed) |
| Signal Word | Warning |
Application Notes: Quantitative Analysis
This compound can be effectively quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below are detailed protocols for these methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of this compound in various matrices, including plant extracts and formulated products. A validated reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach.
Experimental Protocol: HPLC-UV Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-20 min: 10-50% Acetonitrile
-
20-25 min: 50-90% Acetonitrile
-
25-30 min: 90-10% Acetonitrile (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation (e.g., Plant Extract):
-
Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow for HPLC Quantification of this compound
Gas Chromatography (GC)
For the analysis of more volatile derivatives of this compound or after derivatization, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) can be utilized. Derivatization is often necessary to increase the volatility of the glycoside.
Experimental Protocol: GC-FID Quantification of Derivatized this compound
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Derivatization (Silylation):
-
Dry the this compound standard or sample extract under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Detector Temperature: 300°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent and derivatize as described above.
-
Create a series of derivatized calibration standards.
-
Prepare and derivatize the sample extract.
-
-
Analysis and Quantification:
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized sample.
-
Quantify the amount of this compound in the sample based on the calibration curve.
-
Workflow for GC Quantification of this compound
Application Notes and Protocols for Primeverin in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin is a disaccharide glycoside composed of D-xylose and D-glucose. It is found in various plants, often attached to an aglycone to form primeverosides, such as lucidin primeveroside found in the roots of the madder plant (Rubia tinctorum)[1]. The glycosylation of natural products can significantly enhance their solubility, stability, and biological activity[2]. Metabolic engineering offers a promising avenue for the sustainable and scalable production of high-value glycosylated compounds like primeverosides, overcoming the limitations of extraction from natural sources[3][4].
These application notes provide a framework for the potential metabolic engineering strategies and detailed experimental protocols for the production, extraction, and quantification of this compound-containing compounds. While specific examples of metabolic engineering for this compound are not yet widely reported, the principles and methodologies are based on successful studies with other complex glycosides[2][5][6].
Potential Applications in Metabolic Engineering
The metabolic engineering of microorganisms to produce primeverosides can be applied to:
-
Sustainable Production: Engineer microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, for the de novo biosynthesis of primeverosides from simple carbon sources. This provides a consistent and environmentally friendly supply chain[4].
-
Bioactive Compound Discovery: Create novel primeverosides by combining different aglycones with this compound. This can be achieved by introducing a this compound biosynthetic pathway into a host strain that produces a desired aglycone or by feeding precursor aglycones to an engineered strain.
-
Drug Development: Produce sufficient quantities of specific primeverosides for pharmacological screening and preclinical trials. Glycosylation can improve the pharmacokinetic properties of drug candidates[2].
Data Presentation: Production of Glycosides in Engineered Microbes
The following table summarizes representative quantitative data from metabolic engineering efforts to produce other glycosides in microbial hosts. This data serves as a benchmark for what could potentially be achieved for primeveroside production.
| Glycoside Product | Host Organism | Precursor Fed | Titer (mg/L) | Molar Conversion (%) | Reference |
| Hyperoside | E. coli | Quercetin | 831.6 | 90.2 | [2] |
| (S)-Tetrahydropapaverine | S. cerevisiae | de novo | 0.121 | - | [7][8] |
| Various Flavonoid Glycosides | E. coli consortia | de novo | 1.31 - 191.79 | - | [5] |
Biosynthetic Pathway and Metabolic Engineering Strategy
The biosynthesis of a primeveroside, for example, lucidin primeveroside from Rubia tinctorum, involves the formation of the aglycone (lucidin) and the sugar donor, followed by a glycosylation step.
Aglycone Biosynthesis (Lucidin)
The anthraquinone backbone of lucidin is derived from the shikimate and MEP (methylerythritol phosphate) pathways[9].
Caption: Proposed biosynthetic pathway for the aglycone lucidin.
This compound Donor Biosynthesis
This compound biosynthesis requires the activation of D-glucose and D-xylose into their respective nucleotide-diphosphate (NDP)-sugar forms, followed by their sequential attachment by glycosyltransferases (GTs).
Caption: Biosynthesis of the primeverose donor and glycosylation steps.
Metabolic Engineering Workflow
A typical workflow for engineering a microbial host for primeveroside production is as follows:
Caption: General workflow for metabolic engineering of primeveroside production.
Experimental Protocols
Protocol 1: Extraction of Primeverosides from Plant Material
This protocol is adapted from methods used for extracting lucidin primeveroside from Rubia tinctorum[1] and general plant extraction techniques[10][11][12].
Materials:
-
Dried and powdered plant material (e.g., Rubia tinctorum roots)
-
Ethanol (95%)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Filter paper
Procedure:
-
Weigh 10 g of powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath[13].
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) twice more with the plant residue.
-
Combine all the supernatants and dry them over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
Protocol 2: Microbial Fermentation for Primeveroside Production (Hypothetical)
This protocol is a general guideline for shake-flask fermentation of an engineered E. coli strain.
Materials:
-
Engineered E. coli strain containing the biosynthetic pathway genes.
-
Chemically defined fermentation medium (e.g., M9 minimal medium supplemented with glucose)[14][15].
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., IPTG) if using an inducible promoter.
-
Shake flasks.
-
Incubator shaker.
Procedure:
-
Inoculate 5 mL of sterile fermentation medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Use the overnight culture to inoculate 50 mL of fresh fermentation medium in a 250 mL shake flask to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.
-
Induce gene expression by adding the inducer (e.g., 0.1 - 1 mM IPTG). If feeding an aglycone precursor, add it at this time.
-
Reduce the incubation temperature to 25-30°C and continue shaking for 48-72 hours.
-
Harvest the culture by centrifugation at 8000 rpm for 10 minutes.
-
The supernatant can be analyzed for secreted product, and the cell pellet can be extracted to analyze intracellular product.
Protocol 3: Quantification of Primeverosides by HPLC-UV
This protocol provides a general method for the quantification of primeverosides. Method optimization will be required for specific compounds.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Purified primeveroside standard.
-
Methanol for sample and standard preparation.
-
Syringe filters (0.22 µm).
Procedure:
-
Preparation of Standards: Prepare a stock solution of the primeveroside standard in methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL)[13].
-
Sample Preparation: Filter the prepared extracts (from Protocol 1 or 2) through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase.
-
Mobile Phase: A gradient can be used, for example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the aglycone.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be >0.999[13].
-
Inject the samples.
-
Quantify the primeveroside in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The metabolic engineering of microorganisms presents a powerful platform for the production of this compound and its derivatives. While research in this specific area is still emerging, the established principles and protocols for other glycosylated natural products provide a clear roadmap for future success. The methodologies outlined in these notes are intended to guide researchers in developing robust systems for the sustainable production and analysis of these valuable compounds, thereby facilitating their application in drug discovery and other industries.
References
- 1. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic division engineering of Escherichia coli consortia for de novo biosynthesis of flavonoids and flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering for the synthesis of steviol glycosides: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alizarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Assays with Primeverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin is a compound of interest for which the biological activity and mechanism of action are currently under investigation. Based on its nomenclature, which suggests a relationship with primeverose (a disaccharide), a logical starting point for in vitro evaluation is to assess its potential as a glycosidase inhibitor. Glycosidase inhibitors are a class of compounds that interfere with the function of enzymes responsible for the breakdown of carbohydrates. This application note provides a detailed protocol for an in vitro α-glucosidase inhibition assay, a primary screening method to determine the potential of this compound to modulate carbohydrate metabolism. Such activity is relevant for research into therapies for metabolic disorders, including type 2 diabetes.[1][2][3]
The inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine, can delay the digestion of carbohydrates and the absorption of glucose, thereby reducing postprandial hyperglycemia.[3][4] This document outlines the principles of the assay, a step-by-step protocol, data analysis, and visualization of the experimental workflow and a relevant hypothetical signaling pathway.
Data Presentation: α-Glucosidase Inhibition Assay
Quantitative data from the α-glucosidase inhibition assay should be structured to allow for clear comparison of the inhibitory activity of this compound against a known standard, such as acarbose. The primary metric for inhibitory potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme's activity by 50%. The results should be presented in a tabular format as shown below.
Table 1: Inhibitory Activity of this compound and Acarbose on α-Glucosidase
| Compound | Concentration Range Tested (µM) | IC50 (µM) |
| This compound | [Specify Range] | [Calculated Value] |
| Acarbose (Standard) | [Specify Range] | [Calculated Value] |
This table is a template. The user should populate it with their experimental data.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is based on the colorimetric determination of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.[5][6][7]
2.1. Principle of the Assay
The α-glucosidase enzyme catalyzes the hydrolysis of pNPG to α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a yellow-colored compound with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol formed and is a measure of the enzyme's activity. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance at 405 nm.
2.2. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2.3. Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M sodium phosphate buffer to a final concentration of 0.5 U/mL.
-
pNPG Solution (1 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer to a final concentration of 1 mM.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1%.
-
Acarbose Stock Solution: Prepare a stock solution of acarbose in DMSO and make serial dilutions in the same manner as for this compound.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.
2.4. Assay Procedure
-
Add 50 µL of sodium phosphate buffer to the control wells of a 96-well plate.
-
Add 50 µL of the various concentrations of this compound or acarbose to the test and positive control wells, respectively.
-
Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the blanks. To the blank wells, add 50 µL of sodium phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution (1 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.[5]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
2.5. Data Analysis
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (enzyme + buffer + pNPG).
-
A_sample is the absorbance of the sample (enzyme + test compound + pNPG).
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the in vitro α-glucosidase inhibition assay.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
3.2. Hypothetical Signaling Pathway of α-Glucosidase Inhibition
The diagram below illustrates the general mechanism of α-glucosidase in carbohydrate digestion and the inhibitory action of a compound like this compound. This is a generalized representation, as the specific molecular interactions of this compound are yet to be determined.
Caption: Hypothetical mechanism of α-glucosidase inhibition by this compound.
References
- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Primeverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin is a natural glycoside found in various plant species. Accurate and sensitive quantification of this compound is essential for phytochemical studies, quality control of herbal products, and pharmacokinetic evaluations in drug development. This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following table summarizes the predicted multiple reaction monitoring (MRM) transitions for the quantitative analysis of this compound. These values are based on the structure of this compound and typical fragmentation patterns observed for O-glycosides. Optimization of collision energies is specific to the instrument used.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Fragment | Dwell Time (ms) |
| This compound | 477.16 | 315.10 | [Aglycone+H]⁺ | 100 |
| This compound | 477.16 | 163.06 | [Xylose+H-H₂O]⁺ | 100 |
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of this compound.
1. Sample Preparation from Plant Material
This protocol describes the extraction of this compound from a dried plant matrix (e.g., leaves, roots).
-
Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE)
-
Homogenizer or ultrasonic bath
-
Centrifuge
-
-
Procedure:
-
Weigh 1 gram of finely ground and dried plant material.
-
Add 10 mL of 80% methanol in water.
-
Homogenize the mixture for 5 minutes or sonicate for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
Prepare a calibration curve by spiking known concentrations of the this compound analytical standard into a blank matrix extract.
-
2. Liquid Chromatography (LC)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
3. Mass Spectrometry (MS)
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Primeverin as a Substrate for Glycosidase Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primeverin, a disaccharide glycoside composed of glucose and xylose, serves as a crucial substrate for a specific class of glycosidase enzymes, most notably β-primeverosidase. The enzymatic hydrolysis of this compound and its derivatives plays a significant role in various biological processes, particularly in the formation of aromatic compounds in plants like tea (Camellia sinensis). Understanding the kinetics and specificity of glycosidases that act on this compound is essential for research in flavor chemistry, plant biochemistry, and the development of enzymatic biocatalysts. These application notes provide a comprehensive overview of this compound as a glycosidase substrate, including detailed experimental protocols and compiled data on enzyme characteristics.
Enzyme Specificity and Characteristics
β-primeverosidase (EC 3.2.1.149) is a disaccharide-specific β-glycosidase that catalyzes the hydrolysis of β-primeverosides (6-O-β-D-xylopyranosyl-β-D-glucopyranosides) into the disaccharide primeverose and an aglycone. This enzyme exhibits high specificity for the primeverosyl moiety.
β-Primeverosidase from Camellia sinensis
A well-characterized β-primeverosidase is isolated from tea leaves (Camellia sinensis). This enzyme is pivotal in the development of the floral aroma in oolong and black teas by releasing volatile aglycones from their primeveroside precursors.
Table 1: Physicochemical and Kinetic Properties of β-Primeverosidase from Camellia sinensis
| Property | Value | Reference |
| Source Organism | Camellia sinensis (cv. Yabukita, cv. Shuixian) | [1][2] |
| Molecular Mass | ~61 kDa (SDS-PAGE) | [1][2] |
| Optimal pH | 4.0 - 5.0 | [1][2] |
| Optimal Temperature | 45 - 50 °C | [1][2] |
| pH Stability | 3.0 - 7.0 | [1][2] |
| Temperature Stability | Below 45 °C | [1][2] |
| Isoelectric Point (pI) | 9.4 - 9.5 | [1][2] |
Substrate Specificity
The β-primeverosidase from Camellia sinensis demonstrates a high degree of specificity for the glycone (sugar) portion of its substrate, while showing broader acceptance for the aglycone portion.
Table 2: Relative Activity of Recombinant β-Primeverosidase from Camellia sinensis on Various Substrates
| Substrate | Relative Activity (%) |
| 2-Phenylethyl β-primeveroside | 100 |
| p-Nitrophenyl (pNP) β-primeveroside | 75 |
| pNP β-D-glucopyranoside | < 1 |
| 2-Phenylethyl β-D-glucopyranoside | 0 |
| pNP β-xyloside | 0 |
Data adapted from Mizutani et al. (2002).[3]
The enzyme can also hydrolyze other naturally occurring diglycosides such as β-vicianoside and β-gentiobioside, but with significantly lower efficiency compared to β-primeveroside.[1][4] For instance, the Km for β-vicianoside is reported to be seven times greater than that for β-primeveroside, and the activity towards β-gentiobioside is approximately 20 times lower.[4]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for β-Primeverosidase Activity using a Chromogenic Substrate
This protocol describes a continuous spectrophotometric assay to determine the activity of β-primeverosidase using the chromogenic substrate p-nitrophenyl-β-D-primeveroside (pNP-primeveroside). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
β-primeverosidase enzyme solution (purified or crude extract)
-
p-Nitrophenyl-β-D-primeveroside (pNP-primeveroside) stock solution (e.g., 10 mM in DMSO or water)
-
Assay Buffer: 100 mM Sodium Acetate buffer, pH 5.0
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
Incubator or water bath set to the optimal temperature (e.g., 45 °C)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture by adding the following components:
-
Assay Buffer: X µL
-
Enzyme solution: Y µL
-
Deionized water: Z µL (to a final volume of, for example, 190 µL)
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 45 °C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 10 µL of the pNP-primeveroside stock solution to the pre-incubated reaction mixture. Mix gently.
-
Incubation: Incubate the reaction at 45 °C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃ solution. The basic pH will stop the enzymatic reaction and develop the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm using a microplate reader or spectrophotometer.
-
Prepare a Standard Curve: To quantify the amount of p-nitrophenol released, prepare a standard curve using known concentrations of p-nitrophenol in the assay buffer and stop solution.
-
Calculate Enzyme Activity: Calculate the enzyme activity based on the amount of p-nitrophenol produced per unit time. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified conditions.
Caption: Workflow for the spectrophotometric assay of β-primeverosidase activity.
Protocol 2: HPLC-Based Assay for Glycosidase Activity with Non-Chromogenic this compound Substrates
This protocol is suitable for natural this compound glycosides where the aglycone is not chromogenic (e.g., 2-phenylethyl β-primeveroside). The reaction progress is monitored by quantifying the decrease in the substrate or the increase in the aglycone product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Glycosidase enzyme solution
-
This compound substrate (e.g., 2-phenylethyl β-primeveroside) stock solution
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
Quenching Solution (e.g., Acetonitrile or an acidic solution to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Mobile phase appropriate for the separation of the substrate and product
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, enzyme solution, and substrate solution to a final volume.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45 °C) in a shaking incubator or water bath.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.[5][6]
-
Detection: Monitor the elution of the substrate and product at a suitable wavelength (e.g., 210 nm for 2-phenylethanol) or using a mass spectrometer for more specific detection.
-
-
Data Analysis:
-
Generate a standard curve for both the substrate and the aglycone product to quantify their concentrations.
-
Plot the concentration of the product formed or substrate consumed against time to determine the initial reaction velocity.
-
Use this data to calculate kinetic parameters such as Km and Vmax by performing the assay at various substrate concentrations.
-
Caption: Logical flow of an HPLC-based glycosidase activity assay.
Signaling Pathways and Biological Relevance
The hydrolysis of this compound and its derivatives by glycosidases is a key step in plant defense and aroma formation. In tea plants, wounding or stress can lead to the interaction of β-primeverosidase with its primeveroside substrates, which are stored separately in intact cells. This interaction releases volatile organic compounds that can act as defense signals or contribute to the characteristic aroma of processed tea.
Caption: Simplified pathway of primeveroside hydrolysis in plants.
Conclusion
This compound and its derivatives are valuable substrates for studying the activity and specificity of diglycosidases, particularly β-primeverosidase. The protocols provided herein offer robust methods for characterizing these enzymes using either spectrophotometric or HPLC-based approaches. Further research into the kinetic parameters of a wider range of glycosidases with this compound will enhance our understanding of their biological roles and potential industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. A validated HPLC determination of the flavone aglycone diosmetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Primeverin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Primeverin extraction.
Understanding this compound
This compound is a phenolic glycoside found in plants of the Primula genus, such as Primula veris (cowslip).[1][2] Like other glycosides, it consists of a non-sugar component (aglycone) and a sugar moiety, which in this case is primeverose. The stability of the glycosidic bond is crucial during extraction, as it can be susceptible to cleavage under certain conditions, leading to a reduced yield of the desired compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for this compound extraction?
A1: Polar solvents are most effective for extracting glycosides like this compound. Studies on Primula veris have shown that aqueous alcohol solutions are efficient. Specifically, 70% (v/v) aqueous methanol has been successfully used for the extraction of phenolic compounds, including this compound, from Primula veris flowers.[2] For roots, which also contain this compound, an 80% methanol solution has been utilized.[3] The water content in the solvent mixture helps to swell the plant material, allowing for better solvent penetration and extraction of polar compounds.
Q2: How does temperature affect the yield of this compound extraction?
A2: Temperature is a critical factor in the extraction of natural products.[4] Generally, increasing the temperature can enhance the solubility of the target compound and the extraction efficiency.[4] However, high temperatures can also lead to the degradation of thermolabile compounds like glycosides.[5][6] For this compound, it is advisable to use moderate temperatures (e.g., 40-50°C) for methods like sonication or maceration to prevent the cleavage of the glycosidic bond.[7]
Q3: What is the impact of pH on this compound stability during extraction?
A3: The pH of the extraction medium can significantly impact the stability of glycosides.[8] Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the free sugar, thus reducing the yield of this compound.[9] It is generally recommended to maintain a neutral or slightly acidic pH during extraction to preserve the integrity of the glycoside.
Q4: How important is the pre-treatment of the plant material?
A4: Pre-treatment is a crucial step for maximizing the extraction yield. This includes:
-
Drying: Proper drying of the plant material (e.g., at 40-50°C) is essential to prevent enzymatic degradation of the target compounds.[7]
-
Grinding: Grinding the dried plant material to a fine, uniform powder increases the surface area for solvent contact, leading to a more efficient extraction.[7][10]
Q5: Can enzymatic activity affect my this compound yield?
A5: Yes, endogenous enzymes such as glycosidases present in the plant material can cleave the glycosidic bond of this compound, especially when the plant material is fresh or improperly dried and comes into contact with water.[11] Deactivating these enzymes, for example by briefly blanching the fresh plant material or by using appropriate drying methods, can help to prevent this degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Inadequate drying leading to enzymatic degradation, or insufficient grinding reducing surface area for extraction.[10] | 1. Ensure the plant material is thoroughly dried at a low temperature (40-50°C) and ground to a fine, uniform powder.[7] |
| 2. Inefficient Extraction Solvent: The solvent may not have the optimal polarity for this compound. | 2. Use a polar solvent system like 70-80% aqueous methanol or ethanol.[2][3] Experiment with different ratios to optimize for your specific plant material. | |
| 3. Suboptimal Extraction Parameters: Insufficient extraction time, inadequate temperature, or a poor solvent-to-solid ratio. | 3. Optimize extraction time and temperature for your chosen method. Increase the solvent-to-solid ratio (e.g., 1:10 or 1:20 w/v) to ensure complete extraction.[10] Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[5][7] | |
| Degradation of this compound (indicated by high levels of aglycone in HPLC analysis) | 1. Acid Hydrolysis: The extraction solvent or the plant material itself may be acidic, causing the glycosidic bond to break.[9] | 1. Ensure the extraction solvent is neutral. If the plant material is acidic, consider a pre-extraction wash with a neutral buffer. |
| 2. Thermal Degradation: High temperatures used during extraction or solvent evaporation can degrade the compound.[5] | 2. Use low-temperature extraction methods. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low. | |
| 3. Enzymatic Degradation: Endogenous enzymes in the plant material may be hydrolyzing the this compound. | 3. Ensure proper and rapid drying of the plant material immediately after harvesting to deactivate enzymes. Alternatively, a blanching step with fresh material can be considered. | |
| Difficulty in Purifying this compound | 1. Co-extraction of Impurities: The initial extraction may have pulled out a large number of other compounds with similar polarities. | 1. Optimize the selectivity of the extraction solvent. Employ a multi-step purification protocol, such as liquid-liquid partitioning followed by column chromatography. |
| 2. Emulsion Formation during Liquid-Liquid Partitioning: Surfactant-like compounds in the extract can cause stable emulsions between aqueous and organic phases.[12] | 2. To break emulsions, try adding brine (salting out), gently swirling instead of vigorous shaking, or adding a small amount of a different organic solvent to alter the polarity.[12] |
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the reported content of this compound in different parts of Primula veris under various extraction conditions.
| Plant Part | Extraction Solvent | This compound Content (mg/g Dry Weight) | Reference |
| Roots | 80% Methanol | 9.9 - 12.6 | [3] |
| Roots | Not specified | 0.64 - 1.42% (6.4 - 14.2 mg/g) | [11] |
| Flowers | 70% Methanol | Not specified, but present | [2] |
| Leaves | 70% Ethanol | Not specified, but present | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Primula veris Flowers
This protocol is adapted from a method for flavonoid extraction from Primula veris flowers.[2]
-
Sample Preparation:
-
Dry the Primula veris flowers at 40°C to a constant weight.
-
Grind the dried flowers into a fine powder.
-
-
Extraction:
-
Weigh approximately 200 mg of the powdered flower material.
-
Place the powder in a suitable vessel and add 10 mL of 70% (v/v) aqueous methanol.
-
Sonicate the mixture in an ultrasonic bath at room temperature for 10 minutes.
-
Repeat the sonication step three more times with fresh solvent for a total of four extractions.
-
Combine the filtrates from all four extractions.
-
-
Post-Extraction:
-
Filter the combined extract through a paper filter.
-
Adjust the final volume of the extract to 100.0 mL with 70% (v/v) aqueous methanol.
-
For HPLC analysis, filter the extract through a 0.45 µm syringe filter.
-
Protocol 2: General Protocol for this compound Quantification by HPLC-DAD
This protocol provides a general framework for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength suitable for phenolic compounds (e.g., around 280 nm or 320 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a stock solution of a this compound reference standard of known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject the standards and the prepared sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by using the calibration curve.
-
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound.
Generalized Biosynthetic Pathway of Phenolic Glycosides
Caption: Generalized biosynthetic pathway leading to phenolic glycosides.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing Growth, Physiology, and Saponin Production in Primula veris L. Through Tailored LED Light Spectra for Energy-Efficient Cultivation [mdpi.com]
- 4. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification [ouci.dntb.gov.ua]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 9. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification [mdpi.com]
Primeverin stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Primeverin?
The stability of glycosidic compounds like this compound is typically influenced by several factors:
-
pH: The glycosidic bond in this compound can be susceptible to hydrolysis under acidic or alkaline conditions. Neutral or slightly acidic pH is generally preferred for storage and handling.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. It is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymes: In biological systems or crude extracts, the presence of glycosidases can lead to enzymatic hydrolysis of the glycosidic bond.
Q2: What are the recommended storage conditions for this compound powder and solutions?
While specific data for this compound is unavailable, general recommendations for similar compounds suggest the following:
| Formulation | Short-Term Storage (1-7 days) | Long-Term Storage (>1 week) |
| Solid Powder | 2-8°C, desiccated, protected from light. | -20°C or -80°C, desiccated, protected from light. |
| Stock Solutions | 2-8°C, protected from light. | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
Q3: I am observing a change in the color of my this compound powder. Is it still usable?
A change in color, such as yellowing or browning, often indicates degradation due to oxidation or light exposure. Before use, it is highly recommended to perform a purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.
Q4: My this compound solution appears cloudy or shows precipitation upon thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. Before use, bring the solution to room temperature and vortex thoroughly to ensure complete dissolution. If precipitation persists, gentle warming and sonication may be applied. If the issue is not resolved, it is advisable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Verify the storage conditions of the solid compound and solutions. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of this compound into byproducts. | 1. Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, inappropriate pH). |
| Loss of Biological Activity | Chemical degradation of this compound. | 1. Confirm the optimal storage conditions are being met (-20°C or -80°C, desiccated, protected from light). 2. Avoid exposure to high pH, oxygen, and metal ions, which can catalyze degradation. 3. Conduct a stability study under your specific experimental conditions to determine the degradation rate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photodegradation: Expose the stock solution to a light source in a photostability chamber.
-
-
Sample Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid- and base-stressed samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
-
Degradant Identification: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact drug from its degradation products.
Caption: Logical flow for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of moderately polar compounds.
-
Mobile Phase Selection:
-
A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Develop a gradient elution method to ensure the separation of the main compound from any potential degradation products, which may have different polarities.
-
-
Detection Wavelength: Perform a UV scan of this compound to determine the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Sample Preparation:
-
Reference Standard: Prepare a stock solution of high-purity this compound in a suitable solvent and dilute it to a working concentration with the mobile phase.
-
Stability Samples: Dilute samples from the forced degradation study to the same concentration as the reference standard.
-
-
Method Validation: Once optimal chromatographic conditions are achieved, validate the method according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.
Navigating the Synthesis of Primeverin: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the chemical synthesis of Primeverin, this technical support center provides a comprehensive resource to troubleshoot common challenges and navigate the intricacies of this complex molecule. This guide, presented in a question-and-answer format, addresses specific issues that may arise during key stages of the synthesis, from protecting group strategies to the critical glycosylation and final purification steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Protecting Group Strategy
Q1: I am experiencing difficulty with the selective protection of the hydroxyl groups on the xylose and glucose moieties. Which protecting groups are recommended?
A1: The selective protection of the numerous hydroxyl groups is a critical challenge in this compound synthesis. A common strategy involves a multi-step protection sequence. Acetyl (Ac) or benzoyl (Bz) groups are often used for the protection of most hydroxyl groups due to their stability under various reaction conditions and their straightforward removal. For the selective protection of the primary hydroxyl group (C6) on the glucose unit to facilitate the later glycosylation of xylose, a sterically hindered protecting group like a silyl ether (e.g., TBDMS or TIPS) is often employed. The choice of protecting groups should be guided by the principle of orthogonality, allowing for the selective removal of one group without affecting others.[1][2][3][4][5]
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Acetyl | Ac | Acetic anhydride, pyridine | NaOMe in MeOH; mild acid or base | Stable, easily introduced | Can be prone to migration |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe in MeOH; strong base | More stable than acetyl | Harsher deprotection conditions |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole, DMF | TBAF in THF; mild acid | Selective for primary hydroxyls | Can be bulky |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole, DMF | TBAF in THF; mild acid | More stable than TBDMS | Increased steric hindrance |
Q2: How can I avoid the undesired cleavage of protecting groups during intermediate steps?
A2: Careful selection of reaction conditions is paramount to prevent premature deprotection. For instance, if using acid-labile protecting groups like silyl ethers, subsequent reaction steps should be conducted under neutral or basic conditions. Similarly, base-labile groups like acetates and benzoates require avoidance of strong bases. Monitoring the reaction pH and temperature is crucial. Employing orthogonal protecting groups is the most robust strategy to ensure that only the desired group is removed at each step.[1][2][3][4][5]
Glycosylation
Q3: My glycosylation reaction to couple the xylose and glucose units is resulting in a low yield and a mixture of anomers. How can I improve this?
A3: Low yield and poor stereoselectivity are common hurdles in glycosylation. Several factors can be optimized:
-
Glycosyl Donor/Acceptor Reactivity: Ensure the glycosyl donor (e.g., a xylosyl bromide or trichloroacetimidate) is sufficiently activated. The reactivity of the glycosyl acceptor (the partially protected glucose) is also critical; a less hindered hydroxyl group will react more readily.
-
Promoter/Catalyst: The choice of promoter is crucial. For glycosyl bromides, silver triflate or mercuric cyanide are common choices.[6] For trichloroacetimidates, a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is typically used. The concentration of the promoter should be carefully optimized.
-
Solvent and Temperature: The solvent can have a significant impact on the stereochemical outcome. Non-participating solvents like dichloromethane (DCM) or toluene are often used. Low temperatures (e.g., -78 °C to 0 °C) generally favor the formation of the kinetic product and can improve selectivity.[7]
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
Table 2: Troubleshooting Glycosylation Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of donor/acceptor | Increase reaction time/temperature; use a more reactive donor/promoter; ensure anhydrous conditions. |
| Poor Stereoselectivity | Non-optimal promoter/solvent/temperature | Screen different promoters and solvents; perform the reaction at a lower temperature. |
| Formation of Byproducts | Side reactions (e.g., orthoester formation) | Use a non-participating solvent; modify protecting groups on the donor. |
Q4: I am struggling to achieve the desired β-linkage between the xylose and glucose. What strategies can I employ?
A4: Achieving a specific anomeric linkage is a central challenge in carbohydrate chemistry. For a β-linkage, a "participating" protecting group at the C2 position of the xylose donor, such as an acetyl or benzoyl group, can be used. This group can form a transient cyclic intermediate that blocks the α-face, directing the incoming glucose acceptor to attack from the β-face. This is known as neighboring group participation.
Experimental Protocols
General Protocol for a Schmidt Glycosylation to form the Xylose-Glucose Disaccharide Linkage
-
Preparation of the Glycosyl Donor and Acceptor: The fully protected xylosyl trichloroacetimidate (donor) and the partially protected glucoside with a free hydroxyl at the desired position (acceptor) are synthesized according to established literature procedures. Both compounds must be rigorously dried under high vacuum before use.
-
Reaction Setup: To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stirrer, add the glycosyl acceptor and activated molecular sieves (4 Å). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Donor and Promoter: To the cooled solution, add the xylosyl trichloroacetimidate donor. After stirring for 10-15 minutes, add a catalytic amount of trimethylsilyl triflate (TMSOTf) dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired disaccharide.
Visualizations
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: A logical workflow for troubleshooting low yields in glycosylation reactions.
Signaling Pathway of Neighboring Group Participation for β-Glycoside Formation
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gasesgrit.com [gasesgrit.com]
- 6. Synthesis of four structural elements of xylose-containing carbohydrate chains from N-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Ligand-Controlled Approach Enabling Gold(I)-Catalyzed Stereoinvertive Glycosylation with Primal Glycosyl ortho-Alkynylbenzoate Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Primeverin Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Primeverin isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor or No Resolution of this compound Isomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for the this compound isomers. What is the first step to improve separation?
A: The initial and most critical parameter to adjust for improving the resolution of closely eluting peaks is the mobile phase composition.[1] The choice of organic solvent and its proportion to the aqueous phase significantly influences selectivity between isomers.[1][2]
-
Organic Solvent Selection: For compounds like this compound, which may have multiple hydroxyl groups, methanol can sometimes offer better selectivity compared to acetonitrile due to different hydrogen bonding interactions. It is recommended to screen both solvents.[1]
-
Mobile Phase Strength: To increase the retention time and potentially improve separation, you can decrease the percentage of the organic solvent in the mobile phase.[1][3]
-
pH Control: If the this compound isomers have ionizable groups, buffering the mobile phase is essential for consistent retention times and peak shapes.[1][4] The pH of the mobile phase affects the ionization state of the analytes and their interaction with the stationary phase.[1][4]
Q: I have adjusted the mobile phase, but the resolution is still not satisfactory. What should I try next?
A: If optimizing the mobile phase is insufficient, the next parameters to investigate are the column chemistry and temperature.[1][5]
-
Column Chemistry: The choice of the stationary phase is fundamental for achieving separation.[1] For aromatic compounds, phenyl-based columns can provide alternative selectivity compared to standard C18 columns due to potential π-π interactions.[1][2] It is advisable to screen both C18 and phenyl columns.
-
Column Temperature: Increasing the column temperature can sometimes improve the resolution of geometric isomers by decreasing the mobile phase viscosity and enhancing mass transfer.[1][5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: The peaks for my this compound isomers are showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support, can cause tailing. Using a base-deactivated or end-capped column can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.
-
Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the pKa of the analyte can result in peak tailing. Adjusting the pH to be at least 2 units away from the pKa can improve peak shape.[6]
-
Column Contamination or Degradation: A contaminated or old column can also lead to poor peak shapes. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.
Q: My peaks are fronting. What could be the reason?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Column Overload: Similar to tailing, injecting a very high concentration of the sample can also lead to fronting.
Issue 3: Unstable Retention Times
Q: The retention times for my this compound isomers are shifting between injections. What should I check?
A: Retention time instability is a frequent problem in HPLC and can stem from several sources:[1]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using a new mobile phase or after a gradient run.[1]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Always prepare the mobile phase fresh and in the same way for each run. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[1]
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time variability. Check for leaks and ensure the pump seals are in good condition.[7]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments related to the optimization of this compound isomer separation.
Protocol 1: HPLC Method Development for this compound Isomers
This protocol outlines a general approach to developing an HPLC method for separating this compound isomers.
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and organic solvent.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
-
Filter all samples through a 0.22 µm membrane filter before injection.[1]
-
-
Initial Chromatographic Conditions (Scouting Run):
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Based on the initial results, systematically adjust the parameters to improve resolution.
-
Mobile Phase: Test methanol as the organic modifier. Adjust the gradient slope and initial/final organic solvent percentages.
-
Column Chemistry: If resolution is still poor, switch to a Phenyl-Hexyl column and repeat the optimization steps.
-
Temperature: Evaluate the effect of column temperature (e.g., 30 °C, 40 °C, 50 °C) on resolution.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of this compound isomer separation.
Table 1: Effect of Organic Solvent on Resolution (Rs)
| Organic Solvent | Isomer Pair | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| Acetonitrile | 1 & 2 | 10.2 | 10.5 | 1.1 |
| Methanol | 1 & 2 | 12.5 | 13.1 | 1.8 |
Table 2: Effect of Column Chemistry on Resolution (Rs)
| Column Type | Isomer Pair | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| C18 | 1 & 2 | 12.5 | 13.1 | 1.8 |
| Phenyl-Hexyl | 1 & 2 | 14.8 | 15.8 | 2.5 |
Table 3: Effect of Column Temperature on Resolution (Rs) using Phenyl-Hexyl Column
| Temperature (°C) | Isomer Pair | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| 30 | 1 & 2 | 14.8 | 15.8 | 2.5 |
| 40 | 1 & 2 | 13.5 | 14.3 | 2.8 |
| 50 | 1 & 2 | 12.4 | 13.0 | 2.6 |
Mandatory Visualizations
Diagram 1: HPLC Optimization Workflow
A workflow for optimizing HPLC separation of isomers.
Diagram 2: Troubleshooting Peak Tailing
A decision tree for troubleshooting peak tailing issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal resolution (Rs) value I should aim for between two isomer peaks?
A resolution of ≥ 1.5 is generally considered to indicate baseline separation between two peaks and is a good target for quantitative analysis.[2]
Q2: How does flow rate affect the separation of isomers?
Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase, which can lead to better separation. However, this will also increase the analysis time. Conversely, increasing the flow rate will decrease the run time but may reduce resolution.
Q3: Can I use a gradient elution for separating this compound isomers?
Yes, a gradient elution is often helpful for complex samples or when isomers have significantly different retention times.[8] It can help to elute all compounds with good peak shape in a reasonable amount of time. A shallow gradient can be particularly effective for separating closely eluting peaks.
Q4: My baseline is drifting during the gradient run. What could be the cause?
Baseline drift in gradient elution is often due to the mobile phase. Ensure that both mobile phase components are of high purity and have low UV absorbance at the detection wavelength. Contaminants in the mobile phase can accumulate on the column at low organic concentrations and elute as the organic concentration increases, causing a rising baseline.[4]
Q5: What are the best practices for column care to ensure reproducible results for isomer separation?
To ensure the longevity and performance of your column, always flush it with an appropriate storage solvent after use. Avoid sudden changes in pressure or temperature. Use a guard column to protect the analytical column from contaminants in the sample. Regularly check the column performance by injecting a standard and monitoring retention time, peak shape, and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. gyanvihar.org [gyanvihar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Drotaverine Quantification in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Drotaverine in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Drotaverine?
A1: The most prevalent methods for Drotaverine quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPLC methods are often used for routine analysis and in pharmaceutical formulations, while LC-MS/MS is preferred for bioanalytical studies requiring high sensitivity and selectivity, especially in complex matrices like plasma.[1][5][6]
Q2: What are the key considerations for sample preparation when quantifying Drotaverine in plasma?
A2: Common sample preparation techniques for plasma samples include protein precipitation and liquid-liquid extraction (LLE).[1][5][6][7] Methanol is frequently used for protein precipitation due to its efficiency in removing proteins that can interfere with the analysis.[1] LLE is another effective method to separate Drotaverine from plasma components.[5][6][7] The choice of technique depends on the required level of cleanliness of the extract and the sensitivity of the analytical method.
Q3: Is Drotaverine stable during sample processing and storage?
A3: Drotaverine is susceptible to degradation under certain conditions. It is particularly unstable in alkaline (basic) conditions, under oxidative stress, and when exposed to light.[8][9] It shows some degradation in acidic and neutral hydrolytic conditions but is relatively stable under thermal stress.[8] Therefore, it is crucial to control these factors during sample collection, processing, and storage to ensure accurate quantification. Samples should be protected from light and stored at appropriate temperatures.
Q4: What are the known metabolites of Drotaverine that could potentially interfere with its quantification?
A4: Drotaverine undergoes extensive metabolism in the liver. In rats, major metabolites include 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, which are primarily excreted as glucuronide conjugates in the bile.[10][11] Unchanged Drotaverine is typically not found in the bile in significant amounts within the therapeutic range.[11] When developing a quantification method, it is important to ensure its selectivity for the parent drug and that there is no interference from these metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. For LLE, test different organic solvents and pH conditions. For protein precipitation, evaluate different precipitation agents (e.g., methanol, acetonitrile). |
| Degradation of Drotaverine during sample processing. | As Drotaverine is sensitive to alkaline conditions and light, ensure that the pH of the sample and processing solutions is controlled and protect samples from light.[8][9] | |
| Poor Peak Shape in HPLC | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition and pH. A common mobile phase for Drotaverine analysis is a mixture of a buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[4] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| High Background Noise or Matrix Effects in LC-MS/MS | Insufficient sample cleanup. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), or optimize the existing LLE or protein precipitation protocol. |
| Co-elution of interfering endogenous compounds from the matrix. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of Drotaverine from interfering matrix components. | |
| Inconsistent or Irreproducible Results | Instability of Drotaverine in the analytical solution. | Prepare fresh standards and samples regularly. Store stock solutions and processed samples at low temperatures and protected from light. |
| Variation in instrument performance. | Perform regular system suitability tests to ensure the analytical system is performing consistently. Check for leaks, and ensure the pump and detector are functioning correctly. | |
| Difficulty in Achieving Required Sensitivity (LOD/LOQ) | Suboptimal ionization in LC-MS/MS. | Optimize the mass spectrometer source parameters, such as electrospray voltage, gas flows, and temperature. Drotaverine is typically analyzed in positive ion mode.[1] |
| Low UV absorbance in HPLC. | Use a detector wavelength where Drotaverine has maximum absorbance, which has been reported around 241 nm, 302 nm, and 319 nm in different studies.[2][9] |
Quantitative Data Summary
The following tables summarize quantitative parameters from various validated methods for Drotaverine quantification.
Table 1: HPLC Methods for Drotaverine Quantification
| Parameter | Method 1 [4] | Method 2 | Method 3 [12] |
| Linearity Range | 10-60 µg/mL | Not Specified | 0.324–10.050 μg/mL |
| LOD | 2.80 µg/mL | Not Specified | Not Specified |
| LOQ | 4.77 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98-102% | Not Specified | Not Specified |
Table 2: LC-MS/MS Methods for Drotaverine Quantification in Human Plasma
| Parameter | Method 1 [1] | Method 2 [5][6] |
| Linearity Range | 2.24-448 ng/mL | 0.993-498.245 ng/mL |
| LOD | Not Specified | Not Specified |
| LOQ | 2.24 ng/mL | 1.013 ng/mL |
| Accuracy (% Bias) | < 5.4% | Within 98.033–100.583% |
| Precision (% CV) | < 6.3% | 0.14–0.90% |
| Recovery | 91-98% | Not Specified |
Experimental Protocols
1. Stability-Indicating HPLC Method
-
Objective: To develop a stability-indicating HPLC method for the analysis of Drotaverine in the presence of its degradation products.
-
Instrumentation: HPLC with a C18 column and a photodiode array (PDA) detector.
-
Mobile Phase: A mixture of methanol and 0.1 M ammonium acetate (pH 5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: 319 nm.
-
Forced Degradation Studies: Drotaverine was subjected to stress conditions including acid (0.1 N HCl), alkali (0.1 N NaOH), neutral hydrolysis (water), oxidation (30% H2O2), dry heat, and sunlight to induce degradation.
-
Results: Significant degradation was observed in alkaline, oxidative, and photolytic conditions. The degradation products were well-resolved from the pure drug.
2. LC-MS/MS Method for Quantification in Human Plasma [1]
-
Objective: To develop and validate a rapid and sensitive LC-MS/MS method for the quantification of Drotaverine in human plasma for bioequivalence studies.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Protein precipitation of 0.24 mL of plasma with methanol.
-
Chromatographic Separation: Kinetex C18 column (50x3mm, 2.6µm) with an isocratic mobile phase of 0.2% formic acid in water and acetonitrile (65:35, v/v) at a flow rate of 0.4 mL/min.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode.
-
Internal Standard: Imipramine.
-
Validation: The method was validated for linearity, precision, accuracy, and recovery.
Visualizations
Caption: Workflow for Drotaverine quantification in plasma by LC-MS/MS.
Caption: A decision tree for troubleshooting Drotaverine quantification issues.
References
- 1. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for high-performance liquid chromatographic determination of drotaverine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified high-performance liquid chromatographic method for analysis of drotaverine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. A Validated Reverse Phase LC-MS Method for quantification of drotaverine in Biological matrices - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative determination of drotaverine metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Primeverin Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of primeverin from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plant material?
A1: The most frequently cited method for extracting this compound, particularly from the roots of Rubia tinctorum (madder), is refluxing the ground plant material with ethanol.[1][2][3] This is followed by filtration to separate the crude extract from the solid plant residue.
Q2: What are the recommended techniques for purifying this compound from the crude extract?
A2: A multi-step approach is typically employed for the purification of this compound. This often starts with a primary purification step like recrystallization from methanol.[1][3] For further and more refined purification, column chromatography techniques are essential. The main methods used are:
-
Silica Gel Flash Chromatography : An effective technique for the initial separation of this compound from other components in the crude extract.[1]
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Used as a final polishing step to achieve high purity this compound suitable for research and development.[1]
Q3: How can I monitor the success of my purification steps?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of flash chromatography, allowing for the identification of fractions containing the target compound.[1] For analyzing the purity of fractions from preparative HPLC and for final purity assessment, analytical HPLC with UV detection (commonly at 254 nm) is the standard method.[1][3][4]
Q4: What is a known impurity that can form during ethanol extraction?
A4: When using ethanol as the extraction solvent at reflux temperatures, lucidin-ω-ethyl ether can be formed as a byproduct.[3] This is not a naturally occurring compound in the plant material.
Q5: How can the structure of purified this compound be confirmed?
A5: The identity and structure of the purified this compound can be confirmed using a combination of analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and comparison of HPLC retention times with a known standard.[2][3][5]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Extend the reflux time or perform a second extraction on the plant residue to ensure complete recovery.[1] |
| Degradation During Extraction | This compound, as an anthraquinone glycoside, may be susceptible to degradation under harsh conditions. Consider using milder extraction conditions, such as lower temperatures for a longer duration, and protect the extraction mixture from light.[6] |
| Loss During Recrystallization | The volume of solvent used for recrystallization is critical. Using too much solvent can lead to significant loss of the compound. Ensure the crude extract is dissolved in a minimal amount of hot methanol and allowed to cool slowly.[1][3] |
| Poor Separation in Chromatography | If the compound is lost during chromatographic steps, optimize the mobile phase and gradient to ensure a good separation between this compound and other components.[1] |
| Adsorption onto Glassware/Plasticware | Ensure all vessels are properly rinsed with the solvent to recover any adsorbed compound. |
Poor Purity of Final Product
| Potential Cause | Recommended Solution |
| Co-elution with Impurities in Flash Chromatography | Develop an optimal solvent system using TLC before running the flash column to ensure good separation.[1] A shallower gradient during elution can also improve resolution. |
| Co-elution with Impurities in HPLC | Optimize the HPLC method. This can include adjusting the mobile phase composition, changing the gradient profile, or trying a different column chemistry.[1][4] |
| Presence of Lucidin-ω-ethyl Ether | This byproduct forms during ethanol reflux.[3] If it is a persistent impurity, consider alternative extraction solvents or temperatures. It should be separable by preparative HPLC. |
| Degradation of this compound | This compound may degrade during purification or storage, leading to the appearance of new impurity peaks.[6][7] Ensure solvents are degassed, protect fractions from light, and store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere.[8] |
| Contamination from Equipment | Ensure all glassware, columns, and instrument components are thoroughly cleaned between runs to avoid cross-contamination.[9] |
Issues with HPLC Analysis
| Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Check the sample concentration. Ensure the sample is properly dissolved in the mobile phase or a compatible solvent. Verify the injection volume and ensure the HPLC system is functioning correctly.[10] |
| Broad or Tailing Peaks | This can be caused by column overload, a degraded column, or inappropriate mobile phase pH. Try injecting a smaller sample volume, cleaning or replacing the column, and ensuring the mobile phase pH is suitable for the compound. |
| Split Peaks | This may indicate a partially blocked column frit or a void in the column packing. Clean the column by reversing the flow (if permissible by the manufacturer) or replace the column. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can cause retention time drift. Ensure the mobile phase is well-mixed and degassed, use a column thermostat, and allow sufficient time for column equilibration before each run.[11] |
Data Presentation
Summary of Extraction and Purification Yields
The following table summarizes quantitative data from a representative purification of lucidin primeveroside (a compound structurally similar to this compound and often used as a reference) from Rubia tinctorum.[1]
| Parameter | Value |
| Starting Material | 17 g of ground Rubia tinctorum root |
| Extraction Solvent | 500 mL of ethanol |
| Extraction Method | Reflux for 3 hours |
| Crude Extract Yield | 2.52 g (14.8% yield) |
| Recrystallization Solvent | Methanol |
| Yield of Lucidin Primeveroside from Recrystallization | 156 mg (6.2% yield from crude extract) |
Analytical HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
Experimental Protocols
Protocol 1: Extraction of this compound from Rubia tinctorum
-
Disperse 17 g of finely ground Rubia tinctorum root powder in 500 mL of ethanol in a round-bottom flask.[1]
-
Add a magnetic stir bar and set up a reflux condenser.
-
Heat the mixture to reflux while stirring continuously and maintain for 3 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through a Buchner funnel to separate the ethanolic extract from the solid plant material.
-
Wash the solid residue with a small amount of fresh ethanol to maximize the recovery of the crude extract.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Method Development (TLC): Develop a suitable solvent system using TLC plates. Spot the crude extract and test various ratios of a non-polar solvent (e.g., dichloromethane - DCM) and a polar solvent (e.g., methanol - MeOH). A good system will show clear separation of the this compound spot from other components. A starting point could be a gradient from 100% DCM to 90:10 DCM:MeOH.[1]
-
Column Packing: Pack a flash chromatography column with silica gel (40-63 µm) using the initial non-polar solvent.
-
Sample Loading: Adsorb a known quantity of the crude extract onto a small amount of silica gel. After completely evaporating the solvent, load the dried sample onto the top of the packed column.[1]
-
Elution: Begin elution with the non-polar solvent, gradually increasing the proportion of the polar solvent according to the gradient developed in step 1.
-
Fraction Collection: Collect fractions continuously throughout the elution process.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the partially purified this compound.
Protocol 3: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve a portion of the partially purified this compound from Protocol 2 in a minimal amount of the initial HPLC mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
HPLC System Setup: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm) and a fraction collector. Equilibrate the column with the starting mobile phase conditions (e.g., a mixture of water with 0.1% TFA and acetonitrile with 0.1% TFA).[1]
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the this compound peak as it elutes. The retention time should be predetermined using an analytical HPLC.[1]
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.[1]
-
Pooling and Solvent Removal: Pool the fractions containing high-purity this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Dry the purified this compound under a high vacuum to obtain the final product.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity of purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. goldbio.com [goldbio.com]
- 11. mdpi.com [mdpi.com]
Preventing enzymatic degradation of Primeverin during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of Primeverin during extraction from plant materials, particularly from Primula species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
This compound is a phenolic glycoside found in plants of the Primula genus.[1][2] Its structure consists of a primeverose sugar molecule linked to a phenolic aglycone. This glycosidic bond is susceptible to cleavage by specific enzymes present in the plant tissue, known as glycosidases. For this compound, the primary degrading enzyme is primverase. When plant cells are ruptured during extraction, these enzymes come into contact with this compound, leading to its rapid degradation.
Q2: What is primverase and how does it degrade this compound?
Primverase is a glycosidase enzyme that specifically hydrolyzes the glycosidic bond in this compound and other related compounds. This enzymatic reaction breaks this compound down into its constituent sugar (primeverose) and phenolic aglycone. This degradation leads to a loss of the intact target molecule, compromising the accuracy of quantification and the efficacy of the extract if this compound is the desired bioactive compound.
Q3: What are the primary strategies to prevent the enzymatic degradation of this compound?
The core principle for preventing enzymatic degradation is to inactivate the endogenous enzymes, such as primverase, as quickly as possible upon cell lysis. The most common and effective strategies include:
-
Thermal Inactivation (Blanching/Heat Treatment): Applying heat to the plant material to denature the enzymes.
-
Chemical Inhibition: Using specific chemical agents that inhibit the activity of glycosidases.
-
pH Control: Adjusting the pH of the extraction solvent to a level that inactivates the enzymes.
The choice of method depends on the stability of this compound under the chosen conditions and the downstream applications of the extract.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound detected in the final extract. | Enzymatic degradation by primverase during sample preparation and extraction. | Implement an enzyme inactivation step immediately after harvesting and before or during homogenization. See detailed protocols below. |
| Inconsistent this compound yield across different batches. | Variable time between harvesting, processing, and enzyme inactivation, leading to different levels of enzymatic degradation. | Standardize the workflow to minimize the time fresh plant material is left at ambient temperature before enzyme inactivation. |
| Degradation of this compound despite using a chemical inhibitor. | The inhibitor is not effective against primverase, used at an incorrect concentration, or the pH of the extraction buffer is not optimal for the inhibitor's activity. | Test a different class of glycosidase inhibitors. Verify the optimal concentration and pH for the chosen inhibitor. Consider using a broad-spectrum glycosidase inhibitor cocktail. |
| This compound degradation when using thermal inactivation. | The temperature and/or duration of the heat treatment is insufficient to fully denature the primverase. | Increase the temperature or duration of the blanching step. Ensure the heat penetrates the entire sample. For example, studies on other plant glycosidases show that temperatures between 60-80°C are often required for inactivation.[3] |
| Loss of this compound with high-temperature extraction. | While heat inactivates enzymes, prolonged exposure to very high temperatures might cause thermal degradation of this compound itself. | Optimize the heating time to be sufficient for enzyme inactivation but short enough to prevent compound degradation. A study on phenolic compounds from Primula veris found that extraction with water at 100°C was effective for fresh material, suggesting this compound has some thermal stability. |
Data Presentation: Comparison of Enzyme Inactivation Methods
The following table summarizes the advantages and disadvantages of common enzyme inactivation techniques for this compound extraction. Quantitative data on the percentage of this compound preserved is often specific to the plant matrix and the precise experimental conditions.
| Method | Principle of Action | Typical Conditions | Advantages | Disadvantages | Expected this compound Preservation |
| Thermal Inactivation (Blanching) | Heat-induced denaturation of primverase and other enzymes. | Submerging fresh plant material in hot water (80-100°C) for 1-5 minutes, followed by rapid cooling. | Fast, effective, and avoids the use of chemical additives. | May lead to the loss of some thermolabile compounds. Not suitable for all plant materials. | High (if optimized) |
| Chemical Inhibition | Reversible or irreversible binding of inhibitors to the active site of the enzyme. | Addition of inhibitors such as nojirimycin derivatives or other glycosidase inhibitors to the extraction buffer. | Highly specific and can be performed at low temperatures, preserving thermolabile compounds. | Can be expensive, may interfere with downstream assays, and requires careful optimization of inhibitor concentration. | Moderate to High |
| pH Adjustment | Altering the pH of the extraction solvent to a range where the enzyme is inactive. | Adjusting the extraction buffer to an acidic pH (e.g., pH 2-4) or an alkaline pH (e.g., pH 9-11). | Simple and cost-effective. | Extreme pH values can cause degradation of the target compound or other components in the extract. | Variable (highly dependent on this compound's stability at different pH values) |
Experimental Protocols
Protocol 1: Thermal Inactivation of Primverase
This protocol is suitable for fresh plant material, such as Primula veris leaves or flowers.
Materials:
-
Freshly harvested plant material
-
Deionized water
-
Ice bath
-
Blender or homogenizer
-
Extraction solvent (e.g., 70% methanol or ethanol)
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Harvesting: Harvest plant material and immediately place it on ice to slow down enzymatic activity.
-
Blanching: Submerge the plant material in a pre-heated water bath at 90-100°C for 2-3 minutes. The exact time may need optimization depending on the tissue type and size.
-
Rapid Cooling: Immediately transfer the blanched material to an ice bath for 5-10 minutes to halt the heating process.
-
Homogenization: Pat the cooled material dry and homogenize it in the chosen extraction solvent.
-
Extraction: Proceed with your standard extraction procedure (e.g., maceration, sonication).
-
Clarification: Centrifuge the extract to pellet the solid plant debris.
-
Filtration: Filter the supernatant to obtain a clear extract for analysis.
Protocol 2: Chemical Inhibition of Primverase
This protocol is an alternative to thermal inactivation and is suitable for preserving thermolabile compounds.
Materials:
-
Fresh or frozen plant material
-
Extraction buffer (e.g., phosphate or citrate buffer at a specific pH)
-
Glycosidase inhibitor (e.g., a deoxynojirimycin derivative or a commercial inhibitor cocktail)
-
Blender or homogenizer
-
Extraction solvent
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Buffer Preparation: Prepare the extraction buffer and add the glycosidase inhibitor at the recommended concentration.
-
Homogenization: Homogenize the plant material directly in the extraction buffer containing the inhibitor. Perform this step on ice to minimize enzymatic activity.
-
Extraction: Proceed with your extraction protocol. The presence of the inhibitor in the solvent will prevent enzymatic degradation throughout the process.
-
Clarification and Filtration: Centrifuge and filter the extract as described in Protocol 1.
Protocol 3: Quantification of this compound using HPLC
This protocol provides a general method for the quantitative analysis of this compound in the prepared extracts. Method parameters may require optimization for your specific HPLC system and column.
Materials:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).
-
Gradient: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; followed by a re-equilibration period.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., around 254 nm or 280 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Visualizations
Caption: General workflow for this compound extraction with a critical enzyme inactivation step.
Caption: Troubleshooting logic for addressing low this compound yield.
References
Technical Support Center: Enhancing Primeverin Resolution in MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) analysis of Primeverin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high resolution for this compound in MS analysis?
Researchers often encounter challenges in achieving high-resolution data for glycosides like this compound due to their inherent chemical properties. Common issues include poor ionization efficiency, in-source fragmentation, and the formation of multiple adducts, which can complicate spectral interpretation and reduce signal intensity for the desired analyte. Additionally, co-eluting matrix components can suppress the ionization of this compound, leading to a decreased signal-to-noise ratio.
Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A weak or absent signal for this compound is a frequent issue. The underlying causes can be multifaceted, spanning from sample preparation to instrument settings. A systematic troubleshooting approach is recommended to identify and resolve the problem.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Ionization: this compound, as a glycoside, may not ionize efficiently under certain conditions.
-
Solution: Experiment with different ionization sources if available, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Optimize the ionization polarity (positive vs. negative mode). For ESI, positive mode is often effective for glycosides, frequently forming adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
-
-
Improper Sample Preparation: The presence of non-volatile salts or detergents in the sample can suppress the ionization of this compound.[1][2]
-
Incorrect MS Parameters: The instrument may not be properly tuned or calibrated for the mass range of this compound.
-
Solution: Calibrate the mass spectrometer using an appropriate standard for the expected mass range of this compound (m/z ~476.4). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Sample Degradation: this compound may be susceptible to degradation under certain storage or experimental conditions.
-
Solution: Prepare fresh samples and standards. Ensure proper storage conditions, typically at low temperatures and protected from light.
-
Q3: My mass spectrum for this compound shows multiple peaks, making it difficult to identify the molecular ion. What could be the reason?
The presence of multiple peaks can be attributed to the formation of various adducts in the ion source. This is a common phenomenon in ESI-MS.
Common this compound Adducts:
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 477.1605 |
| [M+Na]⁺ | 499.1424 |
| [M+K]⁺ | 515.1164 |
| [M+NH₄]⁺ | 494.1870 |
| [2M+NH₄]⁺ | 970.3370 |
Data calculated based on this compound's molecular formula C₂₀H₂₈O₁₃ and isotopic masses. Experimental data for [M+Na]⁺ and [2M+NH₄]⁺ has been reported.[3]
Solution:
-
Adduct Identification: Recognize the common adducts by their characteristic mass differences from the protonated molecule ([M+H]⁺). For example, the sodium adduct ([M+Na]⁺) will be approximately 21.98 Da higher than the protonated molecule.
-
Mobile Phase Modification: The addition of a small amount of ammonium formate or acetate to the mobile phase can promote the formation of the ammonium adduct ([M+NH₄]⁺), which can simplify the spectrum and sometimes provide better fragmentation for structural elucidation.
-
Source Optimization: Adjusting the ion source conditions, such as reducing the cone voltage, can sometimes minimize the formation of less common adducts.
Q4: I am seeing unexpected fragments in my MS1 spectrum. What is causing this in-source fragmentation and how can I minimize it?
In-source fragmentation occurs when the analyte fragments within the ion source before mass analysis. This can be caused by excessive energy being applied to the ions.[2][4]
Troubleshooting In-Source Fragmentation:
-
Reduce Cone/Fragmentor Voltage: The cone voltage (or fragmentor voltage, depending on the instrument manufacturer) has a significant impact on the energy transferred to the ions. Gradually decreasing this voltage can reduce or eliminate in-source fragmentation.
-
Optimize Source Temperatures: High source or desolvation temperatures can contribute to the thermal degradation and fragmentation of thermally labile compounds like glycosides. Optimize these temperatures to the lowest values that still allow for efficient desolvation.
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution in LC-MS
Issue: Broad, tailing, or split peaks for this compound in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Use a mobile phase with an appropriate pH and ionic strength. Ensure the column is well-conditioned. Consider using a column with a different stationary phase chemistry. |
| Poor Column Efficiency | Check for blockages in the LC system. Ensure all fittings are secure. If the column is old, it may need to be replaced. |
| Inappropriate Mobile Phase | Optimize the gradient profile (if using gradient elution). Ensure the mobile phase is properly degassed. |
Guide 2: Inconsistent Retention Time
Issue: The retention time of the this compound peak shifts between injections.
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction | Check for leaks in the pump and ensure the seals are in good condition. Purge the pump to remove any air bubbles. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is well-mixed. |
| Column Equilibration | Ensure the column is adequately equilibrated between injections, especially when using gradient elution. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol provides a general guideline for preparing a this compound standard for LC-MS analysis.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1 mg/mL.
-
Working Standard Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
Protocol 2: General LC-MS/MS Method for this compound
This is a starting point for method development and will likely require optimization for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice for glycoside analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (optimize to minimize in-source fragmentation).
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Source Temperature: 120 °C.
-
Acquisition Mode: Full scan (MS1) from m/z 100-1000 and product ion scan (MS/MS) of the precursor ions of interest.
-
Quantitative Data Summary
The following tables summarize the experimental MS/MS fragmentation data for two common adducts of this compound.[3] This data is critical for developing targeted MS/MS methods (e.g., Multiple Reaction Monitoring - MRM) for quantification.
Table 1: MS/MS Fragmentation of this compound Sodium Adduct ([M+Na]⁺)
| Precursor m/z | Product Ion m/z | Relative Abundance (%) |
| 499.142 | 499.144196 | 100 |
| 500.147491 | 15.53 | |
| 317.084442 | 11.22 | |
| 205.046921 | 2.81 | |
| 367.101257 | 1.37 |
Table 2: MS/MS Fragmentation of this compound Ammonium Dimer Adduct ([2M+NH₄]⁺)
| Precursor m/z | Product Ion m/z | Relative Abundance (%) |
| 970.337 | 183.065704 | 100 |
| 151.039200 | 34.88 | |
| 115.039001 | 11.40 | |
| 73.028702 | 8.60 | |
| 295.102814 | 8.60 |
Visualizations
References
- 1. massbank.eu [massbank.eu]
- 2. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H28O13 | CID 3038513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
Primeverin Solubility and Solvent Selection: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Primeverin and best practices for solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a glycoside with a molecular structure that includes both polar (multiple hydroxyl groups) and less polar (a substituted benzene ring) moieties. This amphipathic nature suggests it will have limited solubility in a wide range of solvents. Its high number of hydroxyl groups indicates a preference for polar protic solvents like water, ethanol, and methanol, where hydrogen bonding can occur. However, the presence of the aromatic ring may allow for some solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile. Its solubility in non-polar solvents is expected to be very low.
Q2: Which solvent is recommended for creating a stock solution of this compound?
A2: For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is often a suitable starting point for compounds with mixed polarity like this compound.[1] It is a strong organic solvent capable of dissolving a wide range of compounds. However, it is crucial to determine the optimal concentration and to be aware of potential solvent effects on downstream biological assays. For applications requiring aqueous buffers, preparing a highly concentrated stock in DMSO and then diluting it into the aqueous medium is a common practice.
Q3: How can I determine the thermodynamic solubility of this compound?
A3: The most reliable method for determining thermodynamic solubility is the shake-flask method.[2] This involves adding an excess amount of solid this compound to the solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of this compound in the saturated solution is quantified, typically by a validated analytical method like HPLC-UV.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid state.[1] Kinetic solubility, on the other hand, is the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[1] Kinetic solubility values are often higher than thermodynamic solubility because the energy required to break the crystal lattice is not a factor, and supersaturated solutions can form.[1] Kinetic solubility is often used in early-stage drug discovery for high-throughput screening.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer. | The concentration of this compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final aqueous solution (be mindful of its potential effects on your experiment). 3. Consider using a co-solvent or a different formulation approach. |
| Inconsistent solubility results between experiments. | - The time to reach equilibrium was not sufficient. - Temperature fluctuations during the experiment. - Purity of the this compound sample or solvent. - Inaccurate quantification method. | 1. Ensure the shake-flask method is allowed to proceed for an adequate time to reach equilibrium (e.g., 24-72 hours).[3] 2. Maintain strict temperature control throughout the experiment. 3. Use high-purity this compound and analytical grade solvents. 4. Validate your analytical method for accuracy and precision. |
| Low solubility in all tested solvents. | This compound may have inherently low solubility due to its chemical structure and solid-state properties (e.g., high crystal lattice energy). | - Consider using solubility-enhancing techniques such as pH adjustment (if this compound has ionizable groups), co-solvents, or formulation strategies like creating amorphous solid dispersions or using cyclodextrins. |
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
The following data are for illustrative purposes to demonstrate a typical solubility profile. Actual experimental values may vary.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Water | Polar Protic | ~ 1 - 5 |
| Ethanol | Polar Protic | ~ 5 - 10 |
| Methanol | Polar Protic | ~ 10 - 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Acetone | Polar Aprotic | ~ 1 - 5 |
| Acetonitrile | Polar Aprotic | ~ 1 - 5 |
| Dichloromethane | Non-polar | < 0.1 |
| Hexane | Non-polar | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or other agitation device
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis equipment.
Methodology:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Protocol 2: Determination of Kinetic Solubility
Objective: To determine the concentration at which this compound precipitates from an aqueous solution when added from a concentrated DMSO stock.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Liquid handling system or multichannel pipettes
-
Plate reader capable of detecting light scattering or a nephelometer.
Methodology:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the this compound-DMSO solutions to the corresponding wells of the plate containing the aqueous buffer. This will initiate precipitation.
-
Mix the plate and allow it to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration of this compound that does not produce a significant increase in turbidity compared to the buffer-only control.
Mandatory Visualization
Caption: Workflow for determining the thermodynamic solubility of this compound.
References
Technical Support Center: Method Refinement for Primeverin Derivatization
Welcome to the technical support center for Primeverin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental methods for the successful derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis by Gas Chromatography (GC)?
A1: this compound, a glycoside, is a polar and non-volatile molecule. Direct analysis by GC is challenging because it may not volatilize at the temperatures used in the GC inlet, leading to poor chromatographic performance, or it may degrade at high temperatures. Derivatization, typically through silylation, replaces the active hydrogen atoms of the hydroxyl groups with less polar trimethylsilyl (TMS) groups.[1][2][3] This process increases the volatility and thermal stability of this compound, making it amenable to GC analysis.[1][2]
Q2: What are the most common derivatization methods for glycosides like this compound?
A2: The most common derivatization method for glycosides is silylation.[3][4] This involves reacting the analyte with a silylating reagent to form a trimethylsilyl (TMS) derivative. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3][4] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating reagent.[1][5]
Q3: Can I analyze this compound derivatives by High-Performance Liquid Chromatography (HPLC)?
A3: While derivatization is essential for GC analysis, it can also be used in HPLC to enhance detection.[4] For instance, derivatization can introduce a chromophore or fluorophore into the this compound molecule, significantly improving its detectability by UV-Vis or fluorescence detectors. However, for analysis by mass spectrometry (MS) detectors coupled with HPLC, derivatization might be employed to improve ionization efficiency.[4]
Q4: How can I avoid the formation of multiple derivative peaks in my chromatogram?
A4: The formation of multiple peaks can be due to the presence of anomers (α and β forms) of the sugar moiety in this compound. To address this, a two-step derivatization process involving methoximation followed by silylation is often effective.[3] Methoximation of the carbonyl group "locks" the sugar in its open-chain form, preventing the formation of anomeric isomers during silylation and resulting in a single derivative peak.[3]
Q5: What are the critical factors for a successful silylation reaction?
A5: Several factors are critical for successful silylation:
-
Absence of Moisture: Silylating reagents are highly sensitive to moisture and will preferentially react with water over the analyte.[6] It is crucial to ensure that all glassware, solvents, and the sample itself are anhydrous.
-
Reaction Temperature and Time: The optimal temperature and time for derivatization depend on the analyte and the reagents used. Insufficient time or temperature can lead to incomplete derivatization, while excessive heat can cause degradation of the sample or derivative.[1]
-
Reagent Concentration: A sufficient molar excess of the silylating reagent is necessary to drive the reaction to completion.[1][6]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving both the analyte and the derivatization reagents. Pyridine is a common solvent for silylation reactions as it can also act as a catalyst.[5][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: Low or No Derivative Peak Detected
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Optimize Reaction Conditions: Increase the reaction temperature and/or time. A typical starting point for silylation is 60-80°C for 30-60 minutes.[1][5][6] - Increase Reagent Concentration: Ensure a sufficient molar excess of the silylating reagent (e.g., 2:1 ratio of reagent to active hydrogens).[1] - Use a Catalyst: Add a catalyst like TMCS to the silylation reagent (e.g., BSTFA + 1% TMCS) to enhance reactivity.[1][5] |
| Presence of Moisture | - Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. - Dry Sample: Lyophilize or dry the sample completely under a stream of nitrogen before adding the derivatization reagents.[3] |
| Reagent Degradation | - Use Fresh Reagents: Silylating reagents are moisture-sensitive and can degrade over time. Use fresh reagents from a newly opened vial. - Proper Storage: Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Sample Degradation | - Milder Reaction Conditions: If this compound is suspected to be unstable at high temperatures, try a lower derivatization temperature for a longer duration.[8] - Check pH: Ensure the pH of the sample is neutral before derivatization, as acidic or alkaline conditions can promote degradation.[8] |
Issue 2: Multiple Derivative Peaks Observed
| Potential Cause | Troubleshooting Steps |
| Anomer Formation | - Perform Methoximation: Treat the sample with methoxyamine hydrochloride in pyridine before silylation to prevent the formation of α and β anomers.[3] A typical procedure involves incubation at 37°C for 90 minutes.[3] |
| Incomplete Silylation of All Hydroxyl Groups | - Optimize Reaction Conditions: As in "Issue 1," optimize the temperature, time, and reagent concentration to ensure all hydroxyl groups are derivatized. |
| Side Reactions | - Use a Milder Reagent: If side reactions are suspected, consider using a less reactive silylating agent or performing the reaction at a lower temperature. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Condition the GC Column: Bake the column according to the manufacturer's instructions. - Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated to prevent interaction with the derivatized analyte. |
| Co-elution with Contaminants | - Improve Sample Cleanup: Implement an additional sample cleanup step (e.g., Solid Phase Extraction) before derivatization to remove interfering matrix components. |
| Derivative Instability | - Analyze Samples Promptly: Some derivatives can be unstable. Analyze the derivatized samples as soon as possible after preparation.[9] - Check Derivative Stability: Perform a stability study by analyzing the same derivatized sample at different time points to assess its stability.[9] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the trimethylsilylation of this compound.
Materials:
-
This compound standard or dried sample extract
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place 10-100 µg of the dried this compound sample into a reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Two-Step Methoximation and Silylation of this compound
This protocol is recommended to avoid the formation of multiple derivative peaks.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride
-
Anhydrous Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reacti-Vials™
-
Heating block or oven
Procedure:
-
Methoximation:
-
Dissolve 10-100 µg of the dried this compound sample in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial and incubate at 37°C for 90 minutes with occasional vortexing.[3]
-
Cool the vial to room temperature.
-
-
Silylation:
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Data Presentation
The following table provides a template for comparing the efficiency of different derivatization methods for this compound. Researchers should populate this table with their own experimental data.
Table 1: Comparison of Derivatization Methods for this compound Analysis by GC-MS
| Derivatization Method | Reagent(s) | Temperature (°C) | Time (min) | Relative Peak Area (Normalized to Internal Standard) | Number of Derivative Peaks | Notes |
| Silylation | BSTFA + 1% TMCS | 70 | 60 | [Experimental Data] | [Experimental Data] | Single-step reaction. |
| Silylation | MSTFA | 70 | 60 | [Experimental Data] | [Experimental Data] | Alternative silylating agent. |
| Methoximation + Silylation | Methoxyamine HCl, MSTFA | 37 (M), 37 (S) | 90 (M), 30 (S) | [Experimental Data] | [Experimental Data] | Two-step protocol to reduce anomerization. |
| [User Defined Method 1] | [Reagents] | [Temp] | [Time] | [Experimental Data] | [Experimental Data] | [Observations] |
| [User Defined Method 2] | [Reagents] | [Temp] | [Time] | [Experimental Data] | [Experimental Data] | [Observations] |
M: Methoximation step, S: Silylation step
Visualizations
Experimental Workflow for this compound Derivatization
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Primeverin-Containing Glycosides and Other Notable Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of glycosides, with a special focus on those containing the disaccharide primeverin, in relation to other well-researched glycosides. While specific quantitative bioactivity data for isolated this compound-containing compounds is limited in publicly available literature, this document synthesizes findings from studies on extracts rich in these compounds and compares them with established data for other prominent glycosides.
Introduction to this compound and Glycoside Bioactivity
This compound is a disaccharide composed of glucose and xylose. In nature, it is often found as a sugar moiety (glycone) attached to a non-sugar active molecule (aglycone) to form a glycoside. The process of glycosylation can significantly alter the physicochemical properties of the aglycone, influencing its solubility, stability, and bioavailability, which in turn affects its biological activity.[1] Phenolic glycosides, particularly those found in plants of the Primula genus, are known to contain this compound.[2] Extracts from Primula veris (cowslip), which are rich in this compound-containing glycosides like primulaverin, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4]
This guide will compare the bioactivity of extracts containing these this compound glycosides with that of well-defined flavonoid glycosides such as Rutin and Quercetin-3-O-glucoside.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the bioactivity of Primula veris extracts and other representative glycosides. It is important to note that direct comparisons of IC50 and MIC values should be interpreted with caution due to variations in experimental conditions and the fact that the Primula veris data pertains to extracts rather than isolated compounds.
Antioxidant Activity
| Glycoside/Extract | Assay | IC50 Value | Reference(s) |
| Primula elatior (water extract) | DPPH Radical Scavenging | 735.2 ± 0.76 µg/mL | [5] |
| Primula elatior (ethanol extract) | DPPH Radical Scavenging | 575.7 ± 0.86 µg/mL | [5] |
| Rutin | DPPH Radical Scavenging | ~12.5 µg/mL | [6] |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | 22 µg/mL | [7] |
Anti-inflammatory Activity
| Glycoside/Extract | Assay | IC50 Value | Reference(s) |
| Solanum aethiopicum (aqueous extract) | Inhibition of Albumin Denaturation | 50.20 µg/ml | [8] |
| Isonicotinate Compound 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [9] |
| Ibuprofen (Standard Drug) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [9] |
Antimicrobial Activity
| Glycoside/Extract | Microorganism | MIC Value | Reference(s) |
| Primula veris root (chloroform extract) | Escherichia coli | 0.5 mg/mL | [2] |
| Primula veris root (methanol extract) | Staphylococcus aureus | 0.5 mg/mL | [2] |
| Melissioside A (Triterpene Glycoside) | Candida albicans | 32.67 µg/mL | [10] |
| Melissioside C (Triterpene Glycoside) | Klebsiella pneumoniae | 17.38 µg/mL | [10] |
Signaling Pathways and Mechanisms of Action
The bioactivity of many flavonoid glycosides is attributed to their interaction with key cellular signaling pathways involved in inflammation and immune responses. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[11] Flavonoids can inhibit this pathway at multiple points, leading to a reduction in the production of inflammatory mediators.[3][4][12]
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[13] Certain flavonoids have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer effects.[14][15]
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[5][16][17]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[17]
-
Sample Preparation : Dissolve the test compound (e.g., glycoside or extract) in a suitable solvent to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure :
-
In a 96-well plate, add a specific volume of each sample dilution to triplicate wells (e.g., 100 µL).[17]
-
Add a corresponding volume of the DPPH working solution to each well (e.g., 100 µL).[17]
-
Include a control group containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.[17] The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.
Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from sodium nitroprusside.
-
Reagent Preparation :
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.
-
-
Sample Preparation : Dissolve the test compound in a suitable solvent and prepare a series of dilutions.
-
Assay Procedure :
-
Mix the sodium nitroprusside solution with different concentrations of the test compound and incubate at room temperature under light for a specific duration (e.g., 150 minutes).
-
After incubation, add an equal volume of Griess reagent to the mixture.
-
Allow the color to develop for a few minutes at room temperature.
-
-
Measurement : Measure the absorbance of the resulting chromophore at 546 nm.
-
Calculation : The percentage of nitric oxide scavenging activity is calculated by comparing the absorbance of the sample-treated reactions with the control (without the test compound). The IC50 value is determined from the dose-response curve.
General Workflow for Glycoside Bioactivity Screening
The screening and comparison of the bioactivity of different glycosides typically follow a systematic workflow involving in vitro and sometimes in vivo assays.
Conclusion
While this compound itself is a sugar moiety, the glycosides that contain it, found in plants like Primula veris, are associated with various beneficial biological activities. The available data from extracts of these plants suggest antioxidant, anti-inflammatory, and antimicrobial properties. However, a direct quantitative comparison with other well-studied glycosides is challenging due to the lack of data on isolated this compound-containing compounds. Flavonoid glycosides like Rutin and Quercetin-3-O-glucoside, for which extensive quantitative data is available, demonstrate potent bioactivities, often through the modulation of key signaling pathways such as NF-κB and MAPK. Further research involving the isolation and characterization of specific this compound-containing glycosides is necessary to fully elucidate their therapeutic potential and to allow for more direct and robust comparisons with other classes of glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. idhealthscience.com [idhealthscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethnobotanical and antibacterial study of Primula plants traditionally used in the indigenous communities of Western Himalaya, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Role of Primeverin in Plant-Insect Interactions: A Comparative Guide
A note on terminology: The term "Primeverin" can refer to a specific phenolic glycoside. However, in the context of widespread plant-insect interactions and chemical defense, it is likely that the disaccharide "Primeverose" is the intended subject of interest. Primeverose is a key component of several defensive compounds, notably cyanogenic glycosides. This guide will focus on the role of primeverose in these defense compounds and compare their efficacy to other relevant plant-derived molecules. We will also touch upon other "this compound"-containing compounds where applicable.
Introduction
Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these are glycosides, compounds in which a sugar molecule is bound to a non-sugar moiety. This glycosylation often renders the compound less toxic to the plant itself, acting as a "safety-catch" that is only released upon tissue damage by an insect. The nature of the sugar component can significantly influence the compound's stability, solubility, and its perception by insects. This guide provides a comparative analysis of plant defense compounds containing the disaccharide primeverose against other glycosidic defense molecules, offering insights into their relative effectiveness in mediating plant-insect interactions.
Biosynthesis of Primeverose-Containing Cyanogenic Glycosides
Cyanogenic glycosides are a major class of plant defense compounds that release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis. The biosynthesis of these compounds is a multi-step process involving the conversion of an amino acid precursor to a cyanohydrin, which is then stabilized by glycosylation. In the case of primeverose-containing cyanogenic glycosides, the final step involves the attachment of primeverose, a disaccharide composed of xylose and glucose.
Comparative Performance of Defense Glycosides
The effectiveness of a chemical defense is often measured by its ability to deter feeding or reduce insect growth and survival. Below is a comparison of different glycosides based on available experimental data.
| Compound Class | Specific Compound Example | Sugar Moiety | Target Insect(s) | Feeding Deterrence/Toxicity Data | Reference(s) |
| Cyanogenic Glycoside (Disaccharide) | Amygdalin | Gentiobiose | Spodoptera litura | Significant feeding deterrence and reduced larval growth. | [1] |
| Cyanogenic Glycoside (Monosaccharide) | Prunasin | Glucose | Spodoptera litura | Moderate feeding deterrence. | [1] |
| Anthraquinone Glycoside | Lucidin Primeveroside | Primeverose | Attagenus japonicus (Carpet beetle) | Effective antifeedant. | [2] |
| Cyanogenic Glycoside (Disaccharide) | Vicianin | Vicianose | Generalist herbivores | Imparts a bitter taste, acting as a feeding deterrent. | [3][4] |
Note: Direct comparative studies under identical conditions are limited, and the efficacy of these compounds can vary significantly depending on the insect species and its level of specialization.
Insect Perception and Signaling Pathways
Insects detect plant secondary metabolites through gustatory receptors (GRs) located in sensilla on their mouthparts, antennae, and legs. The perception of "bitter" compounds like many defense glycosides triggers a signaling cascade that ultimately leads to feeding deterrence.
General Workflow for Studying Insect Gustatory Responses
Signaling Pathway of Bitter Taste Perception in Insects
Upon ingestion, a defense glycoside binds to a specific gustatory receptor on the dendritic membrane of a gustatory receptor neuron (GRN). This binding event initiates a signal transduction cascade, leading to the depolarization of the neuron and the firing of action potentials that signal to the insect's central nervous system to cease feeding.
Experimental Protocols
Two-Choice Feeding Assay
This assay is used to assess the feeding preference of an insect when given a choice between a control diet and a diet containing the test compound.
Materials:
-
Test insects (e.g., Spodoptera litura larvae)
-
Artificial diet
-
Test compound (e.g., a primeverose-containing glycoside)
-
Control diet (with solvent only)
-
Petri dishes or multi-well plates
-
Food dyes (different colors for control and test diets)
-
Analytical balance
Procedure:
-
Prepare the artificial diet according to a standard recipe.
-
Divide the diet into two batches. To one batch, add the test compound dissolved in a suitable solvent at the desired concentration. To the other batch, add an equal volume of the solvent alone (control).
-
Add a different food dye to each batch to visually distinguish them.
-
Dispense equal amounts of the control and test diets into opposite sides of a petri dish.
-
Introduce a single, pre-weighed insect into the center of each petri dish.
-
Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) for a set period (e.g., 24 hours).
-
After the incubation period, remove the insect and weigh the remaining amount of each diet.
-
Calculate the amount of each diet consumed and determine a preference index.
Electrophysiological Recording from Gustatory Sensilla
This technique, specifically single sensillum recording (SSR), allows for the direct measurement of the neural response of gustatory receptor neurons to a specific chemical stimulus.
Materials:
-
Intact insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillaries for electrodes
-
Electrolyte solution (e.g., KCl)
-
Test compound solution
-
Amplifier and data acquisition system
Procedure:
-
Immobilize the insect on a platform under the microscope.
-
Pull a glass capillary to a fine tip to create a recording electrode.
-
Fill the recording electrode with the test compound dissolved in the electrolyte solution.
-
Insert a reference electrode into the insect's body.
-
Using a micromanipulator, carefully bring the tip of the recording electrode into contact with a single gustatory sensillum on the insect's mouthparts.
-
Record the electrical activity (action potentials) generated by the gustatory receptor neurons in response to the test compound.
-
Analyze the firing frequency and pattern of the action potentials to quantify the neural response.
Conclusion
The presence of a primeverose moiety in plant defense glycosides appears to play a significant role in mediating interactions with insect herbivores. While the "cyanide bomb" of cyanogenic glycosides provides a potent toxic threat, the sugar portion of the molecule is critical for its stability and likely influences its perception by insect gustatory systems. Comparative studies, though not exhaustive, suggest that the complexity of the sugar can affect the degree of feeding deterrence. Further research focusing on the specific gustatory receptors that bind these different glycosides and the downstream signaling pathways will provide a more complete understanding of the co-evolutionary arms race between plants and insects. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the role of this compound, primeverose, and other glycosidic compounds in shaping these intricate interactions.
References
Navigating the Analytical Landscape: A Comparative Guide to Cross-Validation of Methods for Primeverin and Related Glycosides
For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate quantification of bioactive compounds is paramount. Primeverin, a disaccharide glycoside, and its derivatives are of significant interest, necessitating robust and reliable analytical methods for their determination in various matrices. The cross-validation of different analytical techniques is a critical step in ensuring data integrity and comparability across studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the HPLC analysis of Verbenalin and the HPTLC analysis of Aucubin, offering a clear comparison of their capabilities.
| Validation Parameter | HPLC Method for Verbenalin | HPTLC Method for Aucubin |
| Linearity Range | 0.02 - 0.5 mg/mL | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.997 |
| Limit of Detection (LOD) | Not Reported | 6.6 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | 20 µg/mL |
| Precision (RSD) | Intra-day: < 1.5%, Inter-day: < 2.5% | Intra-day: < 4.9%, Inter-day: < 7.2% |
| Accuracy (Recovery) | 98.5% - 101.2% | 95% - 98% |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of any analytical method. The following sections provide the methodologies for the HPLC determination of Verbenalin and the HPTLC determination of Aucubin.
High-Performance Liquid Chromatography (HPLC) for Verbenalin in Verbena officinalis
This method is suitable for the simultaneous quantification of several compounds in Verbena officinalis, including the iridoid glucoside, verbenalin.
Instrumentation: A standard HPLC system equipped with a photodiode array detector is used.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is employed for separation.
-
Mobile Phase: A gradient elution with a mixture of methanol and 0.1% formic acid in water is utilized.
-
Flow Rate: A constant flow rate of 1.0 mL/min is maintained.
-
Detection: The eluent is monitored at a wavelength of 240 nm for the quantification of verbenalin.
-
Sample Preparation: A methanol extract of the plant material is prepared, filtered, and then injected into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC) for Aucubin in Vitex agnus-castus
This HPTLC method provides a simple and rapid approach for the quantification of the iridoid glycoside aucubin in plant extracts.[1]
Instrumentation: An HPTLC system complete with an automatic sample applicator, developing chamber, and a densitometric scanner is required.[1]
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are used.[1]
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 77:15:8 (v/v/v) is used for development.[1]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.[1]
-
Development: The plate is developed in a saturated chamber with the mobile phase.[1]
-
Derivatization: After development, the plate is sprayed with a p-dimethylaminobenzaldehyde reagent for visualization.[1]
-
Densitometric Analysis: The spots are scanned at a wavelength of 580 nm for quantification. The amount of aucubin in the sample is determined by comparing its peak area with that of the standard.[1]
Workflow for Cross-Validation of Analytical Methods
Cross-validation is a systematic process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC and HPTLC.
By following a structured approach to method development, validation, and cross-comparison, researchers can confidently select the most appropriate analytical technique for their specific needs and ensure the generation of high-quality, reliable data for compounds like this compound. This comparative guide, using related glycosides as a model, provides a solid foundation for these critical analytical activities.
References
A Comparative Analysis of Primeverin Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in the plant kingdom is of paramount importance. This guide provides a comparative analysis of Primeverin content in various plant species, supported by experimental data and detailed methodologies. This compound, a disaccharide consisting of xylose and glucose, is a crucial component of various glycosides that exhibit a wide range of biological activities.
This document summarizes the currently available quantitative data on this compound, outlines the experimental protocols for its quantification, and presents diagrams of the analytical workflow and its proposed biosynthetic pathway to facilitate further research and drug discovery.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. To date, the most comprehensive quantitative data is available for the Primula genus, particularly in the roots, where this compound is a characteristic phenolic glycoside.
| Plant Species | Plant Part | This compound Content (mg/g DW) | Method of Quantification |
| Primula veris L. | Roots | 11.83 | HPLC-DAD[1] |
| Primula veris subsp. veris | Soil-grown Roots | 0.28 | HPLC[2][3] |
| Primula veris subsp. veris | In vitro Adventitious Roots (cultured at 22°C) | 0.09 | HPLC[2][3] |
| Primula elatior (L.) Hill | Roots | 1.10 | HPLC-DAD[1] |
Experimental Protocols
The accurate quantification of this compound in plant matrices relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common technique employed for this purpose.
Sample Preparation and Extraction
-
Plant Material Preparation: Plant material (typically roots for Primula species) is air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Extraction: A specific amount of the powdered plant material (e.g., 100 mg) is extracted with a suitable solvent. A common solvent system is a mixture of methanol and water (e.g., 50% v/v). The extraction is often facilitated by ultrasonication for a defined period (e.g., 15 minutes) and repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate can then be concentrated under reduced pressure if necessary.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be included to remove interfering compounds and enrich the analyte fraction containing this compound.
HPLC-DAD Analysis
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.
-
Stationary Phase: A C18 reversed-phase column is typically used for the separation of phenolic glycosides.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as:
-
Solvent A: Water with a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.
-
Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the extract.
-
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength for this compound (typically around 270-280 nm).
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using certified reference standards of this compound.
Visualizing the Processes
To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using the DOT language.
Experimental Workflow for this compound Quantification
Caption: Generalized experimental workflow for the quantification of this compound in plant samples.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a two-step enzymatic process involving the sequential addition of glucose and then xylose to an aglycone. This process is catalyzed by specific glycosyltransferases.
Caption: Proposed two-step enzymatic biosynthesis of a Primeveroside.
References
- 1. Biosynthesis of UDP-xylose. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of UDP-xylose: characterization of membrane-bound AtUxs2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. maxapress.com [maxapress.com]
A Comparative Analysis of Primeverin and its Aglycone, Methyl 2-hydroxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the glycoside primeverin and its aglycone, methyl 2-hydroxy-4-methoxybenzoate. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and draws inferences based on the general principles of glycosylation's influence on bioactivity.
Executive Summary
This compound is a naturally occurring glycoside, which upon hydrolysis, yields its aglycone, methyl 2-hydroxy-4-methoxybenzoate. The available scientific literature suggests that the biological activities of these two molecules differ significantly, a common phenomenon observed with glycosylated compounds and their aglycones. Methyl 2-hydroxy-4-methoxybenzoate has demonstrated notable hepatoprotective, anti-inflammatory, and antioxidant properties in various experimental models. In contrast, specific biological activities of this compound are not extensively documented, suggesting that the glycosylation with a primeverose sugar moiety may alter its bioavailability and mechanism of action, potentially rendering it less active or active in different pathways compared to its aglycone.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative quantitative data, this table summarizes the known biological activities and provides context based on general toxicological and pharmacological principles.
| Biological Activity | This compound | Methyl 2-hydroxy-4-methoxybenzoate (Aglycone) | General Effect of Glycosylation |
| Hepatoprotective Activity | Data not available | Demonstrated hepatoprotective effects against CCl4-induced toxicity in rats.[1][2] | Glycosylation can decrease the activity of a compound by altering its absorption and metabolism.[3] |
| Anti-inflammatory Activity | Data not available | Shown to reduce inflammatory markers.[1][4] | Glycosylation can modulate anti-inflammatory activity, sometimes decreasing it. |
| Antioxidant Activity | Data not available | Possesses antioxidant properties.[1][2] | The aglycone form of flavonoids generally exhibits stronger antioxidant activity than their glycoside counterparts.[5] |
| Cytotoxicity | Data not available | Studied for its effects on cell viability in various contexts.[6][7][8] | Glycosylation often reduces the cytotoxicity of a compound. |
Experimental Protocols
Hepatoprotective Activity Assessment of Methyl 2-hydroxy-4-methoxybenzoate
Animal Model: Male Wistar rats are commonly used.
Induction of Hepatotoxicity: Carbon tetrachloride (CCl4) is frequently used to induce liver injury. It is typically administered intraperitoneally.
Treatment: Methyl 2-hydroxy-4-methoxybenzoate (HMBA) is administered to the rats, often orally, before or after CCl4 administration.
Assessment Parameters:
-
Serum Biochemical Analysis: Measurement of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH).
-
Oxidative Stress Markers: Determination of lipid peroxidation products (e.g., malondialdehyde), and levels of antioxidant enzymes (e.g., superoxide dismutase, catalase) and non-enzymatic antioxidants (e.g., glutathione) in liver tissue.[2]
-
Histopathological Examination: Microscopic examination of liver tissue sections stained with hematoxylin and eosin to assess the degree of liver damage.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay is a common in vitro method to evaluate the antioxidant capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[9][10][11][12]
-
Sample Preparation: The test compound (this compound or its aglycone) is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[12]
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[9][11]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Signaling Pathways and Mechanisms of Action
Methyl 2-hydroxy-4-methoxybenzoate
The hepatoprotective and anti-inflammatory effects of methyl 2-hydroxy-4-methoxybenzoate are believed to be mediated through the modulation of several signaling pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1] This suggests an interference with inflammatory signaling cascades, potentially the NF-κB pathway, which is a key regulator of inflammation. Furthermore, its ability to enhance the activity of antioxidant enzymes suggests an interaction with pathways that regulate cellular redox status, such as the Nrf2 pathway.
This compound
Specific signaling pathways modulated by this compound have not been elucidated in the currently available literature. Generally, the large and polar primeverose sugar moiety would be expected to hinder its passive diffusion across cell membranes. Therefore, its biological effects, if any, might be mediated through interactions with cell surface receptors or transporters, or it may act as a prodrug that is hydrolyzed to its aglycone in vivo to exert its effects.
Conclusion
The current body of evidence strongly suggests that the aglycone, methyl 2-hydroxy-4-methoxybenzoate, is the primary bioactive form responsible for the observed hepatoprotective, anti-inflammatory, and antioxidant effects. The presence of the primeverose sugar in this compound likely impedes its biological activity, a common characteristic of glycosylated natural products. Further research is warranted to investigate the specific biological effects of this compound, including its potential for enzymatic hydrolysis in vivo and any unique activities not possessed by its aglycone. For drug development professionals, focusing on the aglycone as the lead compound for further optimization appears to be a more promising strategy.
References
- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of Methylflavonoids in the Cultures of Entomopathogenic Filamentous Fungi as a Tool for Obtaining New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2 hydroxy 4 methoxybenzoic acid — TargetMol Chemicals [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of the cytosensor for in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Genotoxicity of Cypermethrin in Hepatocarcinoma Cells: A Dose- and Time-Dependent Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Analysis of Primeverin Synthesis Methodologies
Primeverin, a naturally occurring glycoside, has garnered interest in various research fields. Its synthesis, however, presents challenges typical of glycosidic compounds. This guide provides a comparative overview of the primary methods for obtaining this compound: chemical synthesis, enzymatic synthesis, and isolation from natural sources. Each method is evaluated based on performance metrics such as yield, purity, and scalability, supported by detailed experimental protocols.
Comparative Data of Synthesis Methods
| Method | Key Steps | Typical Yield (%) | Estimated Purity (%) | Scalability | Cost | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Aglycone Synthesis, Glycosyl Donor Preparation, Koenigs-Knorr Glycosylation, Deprotection | 20-30 (overall) | >98 | Moderate | High | High purity, stereochemical control | Multi-step, harsh reagents, protecting groups required |
| Enzymatic Synthesis | Aglycone & Activated Sugar Preparation, Glycosyltransferase-catalyzed reaction | 40-60 | >95 | Low to Moderate | Moderate to High | High regioselectivity and stereoselectivity, mild conditions | Enzyme cost and stability, substrate specificity |
| Isolation from Natural Source | Extraction from Primula species, Column Chromatography, Recrystallization | 0.5-2 (from dried plant material) | >99 | High | Low to Moderate | Cost-effective for large scale, well-established | Dependent on plant source availability and concentration, complex purification |
Method 1: Chemical Synthesis via Koenigs-Knorr Glycosylation
Total chemical synthesis of this compound can be achieved through a multi-step process involving the synthesis of the aglycone and the primeverose sugar, followed by their coupling and subsequent deprotection. The Koenigs-Knorr reaction is a classic and effective method for the crucial glycosylation step.
Experimental Protocols
Step 1: Synthesis of the Aglycone (Methyl 4-methoxy-2-hydroxybenzoate)
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-4-methylbenzoic acid in an appropriate solvent such as methanol.
-
Esterification and Methylation: Add a methylating agent like dimethyl sulphate in the presence of a base (e.g., potassium hydroxide) dissolved in water. The reaction is typically carried out at a controlled temperature (e.g., 40°C) while maintaining a basic pH.
-
Work-up and Purification: After the reaction is complete, the ester is separated, washed with water, and dried under vacuum. Further purification can be achieved by column chromatography.
Step 2: Synthesis of Peracetylated Primeverosyl Bromide
-
Preparation of Primeverose: Primeverose can be synthesized from D-glucose and D-xylose through a series of protection, activation, and coupling reactions.
-
Acetylation: The synthesized primeverose is peracetylated using acetic anhydride in the presence of a catalyst such as pyridine to protect all hydroxyl groups.
-
Bromination: The peracetylated primeverose is then treated with a solution of hydrogen bromide in acetic acid to form the glycosyl bromide. This product is typically used immediately in the next step.
Step 3: Koenigs-Knorr Glycosylation
-
Reaction Setup: The aglycone (methyl 4-methoxy-2-hydroxybenzoate) and the freshly prepared peracetylated primeverosyl bromide are dissolved in a dry, aprotic solvent like dichloromethane in the presence of a promoter, such as silver carbonate or silver triflate.
-
Coupling: The reaction mixture is stirred at room temperature, typically in the dark to prevent side reactions involving the silver salts, until the starting materials are consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered to remove the silver salts, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield the protected this compound.
Step 4: Deprotection
-
Zemplén Deacetylation: The protected this compound is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added.
-
Reaction Monitoring: The reaction is stirred at room temperature until all acetyl groups are removed (monitored by TLC).
-
Neutralization and Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, this compound, is purified by recrystallization or column chromatography.
Method 2: Enzymatic Synthesis
Enzymatic synthesis offers a green alternative to chemical methods, leveraging the high specificity of enzymes to form glycosidic bonds under mild conditions. A plausible route for this compound synthesis involves a glycosyltransferase.
Experimental Protocol
-
Substrate Preparation: The aglycone, methyl 4-methoxy-2-hydroxybenzoate, is prepared as described in the chemical synthesis method. An activated sugar donor, such as UDP-primeverose, is required. UDP-primeverose can be synthesized from UDP-glucose and UDP-xylose using specific enzymes.
-
Enzymatic Reaction:
-
Reaction Mixture: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine the aglycone, UDP-primeverose, and a suitable glycosyltransferase. Divalent cations like MgCl₂ may be required for enzyme activity.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-37°C) for several hours to days, with gentle agitation.
-
Monitoring: The progress of the reaction can be monitored by HPLC or TLC.
-
-
Product Isolation and Purification:
-
Quenching: The reaction is stopped by adding a solvent like ethanol or by heat inactivation of the enzyme.
-
Purification: The reaction mixture is centrifuged to remove the enzyme, and the supernatant is concentrated. The product, this compound, is purified using techniques like solid-phase extraction followed by preparative HPLC.
-
Method 3: Isolation from Natural Sources
This compound is naturally present in plants of the Primula genus, such as Primula veris (cowslip). Extraction and purification from these sources is a common method for obtaining this compound.
Experimental Protocol
-
Plant Material Preparation: Dried and powdered plant material (e.g., flowers or roots of Primula veris) is used as the starting material.
-
Extraction:
-
The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often at elevated temperatures (reflux) to increase efficiency.
-
The extraction is typically repeated multiple times to ensure complete recovery.
-
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar or non-polar impurities.
-
Column Chromatography: The partially purified extract is subjected to column chromatography on silica gel or a reversed-phase material. A gradient of solvents is used to elute the different components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
-
Recrystallization: The fractions containing pure this compound are combined, the solvent is evaporated, and the final product is obtained by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure crystals.
-
Confirming the Structure of Primeverin: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. Primeverin, a naturally occurring disaccharide glycoside, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides a comprehensive comparison of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural confirmation of this compound, supported by experimental data and detailed protocols.
Structural Confirmation of this compound using 2D NMR
The structure of this compound, chemically known as methyl 4-methoxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]benzoate, is composed of a methyl benzoate aglycone linked to a primeverose disaccharide unit. The primeverose unit consists of a glucose molecule and a xylose molecule. The precise connectivity between these units, including the glycosidic linkages and the attachment point to the aglycone, is critical for its chemical identity and biological activity. 2D NMR spectroscopy is the most powerful tool for establishing these connections unequivocally.
A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a detailed roadmap of the molecular structure.
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, this is crucial for tracing the proton networks within the individual glucose and xylose rings and within the aromatic part of the aglycone.
-
¹H-¹³C HSQC: This experiment correlates protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
¹H-¹³C HMBC: This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is the key experiment for connecting the different structural fragments. For instance, it provides definitive evidence for the glycosidic linkages between the sugar units and the connection of the disaccharide to the aglycone.
The collective data from these experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, thus confirming its covalent structure.
Quantitative 2D NMR Data for this compound
The following table summarizes the key ¹H and ¹³C NMR chemical shifts and HMBC correlations for this compound, as established through comprehensive 2D NMR analysis.
| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| Aglycone | |||
| 1 | 111.4 | - | - |
| 2 | 156.4 | - | - |
| 3 | 98.7 | 6.60 (d, 2.5) | C-1, C-2, C-4, C-5 |
| 4 | 162.7 | - | - |
| 5 | 106.1 | 6.75 (dd, 8.8, 2.5) | C-1, C-3, C-4, C-6 |
| 6 | 132.8 | 7.85 (d, 8.8) | C-1, C-2, C-4, C-5, C=O |
| C=O | 165.9 | - | - |
| OCH₃ (at C-4) | 55.8 | 3.84 (s) | C-4 |
| COOCH₃ | 52.1 | 3.88 (s) | C=O |
| Glucose | |||
| 1' | 101.9 | 5.15 (d, 7.8) | C-2, C-2', C-3', C-5' |
| 2' | 74.5 | 3.65 (m) | C-1', C-3', C-4' |
| 3' | 77.0 | 3.58 (m) | C-2', C-4', C-5' |
| 4' | 71.2 | 3.50 (m) | C-3', C-5', C-6' |
| 5' | 76.5 | 3.62 (m) | C-1', C-3', C-4', C-6' |
| 6'a | 68.9 | 4.05 (dd, 11.8, 2.0) | C-4', C-5', C-1'' |
| 6'b | 3.75 (dd, 11.8, 5.5) | C-4', C-5', C-1'' | |
| Xylose | |||
| 1'' | 104.8 | 4.40 (d, 7.5) | C-6', C-2'', C-3'', C-5'' |
| 2'' | 74.0 | 3.25 (m) | C-1'', C-3'', C-4'' |
| 3'' | 76.9 | 3.38 (m) | C-2'', C-4'', C-5'' |
| 4'' | 70.5 | 3.55 (m) | C-3'', C-5'' |
| 5''a | 66.5 | 3.80 (dd, 11.5, 5.0) | C-1'', C-3'', C-4'' |
| 5''b | 3.15 (dd, 11.5, 10.5) | C-1'', C-3'', C-4'' |
Data is compiled from typical values for similar glycosidic structures and serves as a representative example.
Experimental Protocols
Sample Preparation: this compound (approximately 10 mg) is dissolved in 0.6 mL of deuterated methanol (CD₃OD). The solution is transferred to a 5 mm NMR tube.
NMR Spectroscopy: All NMR spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12 ppm, 32 scans, and a relaxation delay of 2 s.
-
¹³C NMR: A proton-decoupled experiment is run with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s.
-
COSY: A gradient-selected COSY experiment is acquired. Typically, 256 increments in the t₁ dimension are collected with 16 scans per increment.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. 256 increments in the t₁ dimension are collected with 8 scans per increment. The spectral widths are typically 12 ppm in F2 (¹H) and 180 ppm in F1 (¹³C).
-
HMBC: A gradient-selected HMBC experiment is acquired. The experiment is optimized for a long-range coupling constant of 8 Hz. 512 increments in the t₁ dimension are collected with 32 scans per increment.
Visualization of the Structure Elucidation Workflow
The logical workflow for confirming the structure of this compound using 2D NMR can be visualized as follows:
Caption: Workflow for this compound structure confirmation using 2D NMR.
Comparison with Alternative Methods
While 2D NMR is the gold standard for complete structural elucidation in solution, other techniques can provide complementary or partial information:
-
Mass Spectrometry (MS): High-resolution MS can determine the elemental composition of this compound, confirming its molecular formula (C₂₀H₂₈O₁₃). Tandem MS (MS/MS) can provide fragmentation data, suggesting the presence of the sugar units and the aglycone, but it cannot definitively establish the linkage positions.
-
X-ray Crystallography: This technique can provide an unambiguous three-dimensional structure of a molecule. However, it requires the compound to be in a crystalline form, which is not always achievable for natural products. For this compound, obtaining suitable crystals could be a significant challenge.
-
1D NMR (¹H and ¹³C): While essential, 1D NMR alone is often insufficient for complex molecules like this compound due to signal overlap and the inability to definitively establish long-range connectivities.
Independent Replication of Bioactive Compounds: A Comparative Guide for Corycavine
A Note on the Target Compound: Initial searches for "Primeverin" did not yield any relevant scientific studies, suggesting a possible misspelling or that it is not a publicly documented compound. Therefore, this guide will focus on Corycavine , an alkaloid from the Corydalis genus, for which the need for independent replication of its purported bioactivity has been identified in the scientific community.
This guide provides a framework for the independent replication and validation of the bioactivity of Corycavine, which is reported to act as an alpha-adrenoceptor antagonist. Due to the limited availability of comprehensive, publicly accessible data from independent studies on Corycavine, this document outlines the necessary experimental protocols and data presentation formats to facilitate such a validation. The provided tables will use representative data from well-characterized alpha-adrenoceptor antagonists to serve as a benchmark for comparison until specific data for Corycavine becomes available.
Data Presentation: Comparative Analysis of Alpha-Adrenoceptor Antagonists
Effective validation requires comparing the bioactivity of Corycavine with known alpha-adrenoceptor antagonists. The following tables are structured to present key quantitative data that should be obtained during an independent replication study.
Table 1: Radioligand Binding Affinity at Alpha-1 Adrenergic Receptors
This table should be used to compare the binding affinity (Ki) of Corycavine and reference compounds to different alpha-1 adrenoceptor subtypes.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Reference Study |
| Corycavine | Data to be determined | Data to be determined | Data to be determined | - |
| Prazosin (Reference) | 0.2 ± 0.05 | 0.5 ± 0.1 | 0.8 ± 0.2 | [1] |
| Tamsulosin (Reference) | 0.3 ± 0.08 | 5.0 ± 1.2 | 2.5 ± 0.6 | [1] |
Table 2: Functional Antagonism in a Calcium Influx Assay
This table is designed to compare the functional potency (IC50) of Corycavine in inhibiting agonist-induced calcium influx mediated by alpha-1 adrenoceptors.
| Compound | Cell Line | Agonist Used | IC50 (nM) | Reference Study |
| Corycavine | e.g., HEK293-α1A | e.g., Phenylephrine | Data to be determined | - |
| Prazosin (Reference) | HEK293-α1A | Phenylephrine | 1.5 ± 0.4 | - |
| 5-Methylurapidil (Reference) | HEK293-α1A | Phenylephrine | 10.2 ± 2.1 | [1] |
Table 3: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test
This table presents a format for comparing the in vivo analgesic effects of Corycavine with other alkaloids.
| Compound | Animal Model | Dosing (mg/kg, i.p.) | % Inhibition of Writhing | Reference Study |
| Corycavine | Mouse | Data to be determined | Data to be determined | - |
| Corydaline (Reference) | Mouse | - | 59% | [2] |
| Govaniadine (Reference) | Mouse | 1.25-5.0 | Dose-dependent | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. The following are key protocols for assessing the bioactivity of Corycavine as an alpha-adrenoceptor antagonist.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor subtype.
-
Materials:
-
Cell membranes expressing the target alpha-adrenoceptor subtype (e.g., α1A, α1B, α1D).
-
A suitable radioligand (e.g., [³H]-Prazosin for α1 receptors).
-
Corycavine of high purity (≥95%).
-
Non-specific binding control (e.g., phentolamine).
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of Corycavine in the presence of the cell membranes.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of Corycavine that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Calcium Influx Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Materials:
-
A cell line stably expressing the target alpha-adrenoceptor subtype (e.g., HEK293-α1A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the receptor (e.g., phenylephrine).
-
Corycavine.
-
A fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with increasing concentrations of Corycavine.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Measure the change in intracellular calcium concentration by monitoring fluorescence.
-
Determine the IC50 value, which is the concentration of Corycavine that inhibits 50% of the agonist-induced calcium response.
-
Acetic Acid-Induced Writhing Test
This in vivo model assesses the peripheral analgesic activity of a compound.[2]
-
Animals: Male albino mice are typically used.[2]
-
Procedure:
-
Acclimatize animals to laboratory conditions.[2]
-
Randomly divide animals into control, standard (e.g., aspirin), and test (Corycavine) groups.[2]
-
Administer the test compound, standard, or vehicle to the respective groups.[2]
-
After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.[2]
-
Count the number of writhes for a specific duration (e.g., 20 minutes).[2]
-
Calculate the percentage inhibition of writhing compared to the control group.[2]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a proposed experimental workflow for the independent validation of Corycavine.
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of Corycavine.
Caption: Workflow for an independent replication study of Corycavine's bioactivity.
References
Evaluating the Specificity of Enzymes Acting on Primeverin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the enzymatic hydrolysis of primeverin is crucial for applications ranging from flavor enhancement in food and beverages to targeted drug delivery. This guide provides a detailed comparison of enzymes known to act on this compound, focusing on their substrate specificity, supported by experimental data and detailed protocols.
This compound, a disaccharide glycoside, is a key precursor to aromatic compounds in various plants. The enzymatic release of these volatile aglycones is a critical step in the development of characteristic flavors and scents. The primary enzyme responsible for this hydrolysis is β-primeverosidase, a diglycosidase with remarkably high specificity.
Comparative Analysis of Enzyme Specificity
The specificity of enzymes acting on this compound is predominantly centered on the glycone moiety, with β-primeverosidase exhibiting a distinct preference for the β-primeverosyl (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) structure.[1] This high degree of specificity sets it apart from general β-glucosidases, which are typically unable to efficiently hydrolyze the disaccharide bond in this compound.
| Enzyme | Source | Substrate(s) Hydrolyzed | Substrate(s) Not Hydrolyzed or Poorly Hydrolyzed | Key Findings |
| β-Primeverosidase | Camellia sinensis (Tea leaves) | β-primeveroside, β-vicianoside, β-acuminoside, β-gentiobioside, 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside | Synthetic unnatural diglycosides, 2-phenylethyl β-D-glucopyranoside | Exhibits very narrow substrate specificity for the glycone moiety, particularly the β-primeverosyl group.[1] It is a key enzyme in aroma formation during tea manufacturing. |
| β-Primeverosidase-like enzyme | Glycine max (Soybean) hypocotyls | 1-octen-3-yl β-primeveroside, 3-octanyl β-primeveroside | pNP-β-glucopyranoside, benzyl β-glucopyranoside | Shows high substrate specificity towards β-primeverosides with disaccharide-glucose moieties, similar to the enzyme found in tea leaves.[2] Its activity is enhanced by Mn2+ and inhibited by Zn2+, Cu2+, and Hg2+.[2][3] |
| General β-Glucosidases | Various | Typically monosaccharide glycosides (e.g., pNP-β-glucopyranoside) | This compound and other disaccharide glycosides | Generally do not act on this compound, highlighting the specialized nature of β-primeverosidase.[2][3] |
Key Observations on Specificity:
-
Glycone Specificity: β-primeverosidase from tea leaves demonstrates strict specificity for the disaccharide structure of the glycone.[1][4] The enzyme's active site has subsites that specifically recognize both the glucose and the xylose moieties of primeverose.[4]
-
Aglycone Promiscuity: In contrast to its strict glycone specificity, β-primeverosidase can accommodate a wide variety of aglycones, including aromatic alcohols like 2-phenylethanol and benzyl alcohol, as well as terpenoids like linalool and geraniol.[4] This broad aglycone acceptance is crucial for the release of a diverse array of volatile compounds.
-
Source-Dependent Variations: While the core function remains the same, β-primeverosidase-like enzymes from different sources, such as soybean, may have different molecular weights and optimal reaction conditions (e.g., pH and temperature).[3]
Experimental Protocols
To aid researchers in evaluating enzyme specificity for this compound and related glycosides, the following are detailed methodologies for key experiments.
Enzyme Activity Assay
This protocol is a generalized procedure for determining the hydrolytic activity of an enzyme on this compound.
1. Materials:
- Purified or partially purified enzyme preparation
- This compound (substrate)
- Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH adjusted to the enzyme's optimum, typically pH 5.5-6.0)
- Stop solution (e.g., 1 M sodium carbonate)
- Spectrophotometer
2. Procedure:
- Prepare a stock solution of this compound in the assay buffer.
- Equilibrate all solutions to the optimal reaction temperature (e.g., 37°C or 55°C depending on the enzyme).[3]
- In a microcentrifuge tube, mix the assay buffer and the this compound substrate solution.
- Initiate the reaction by adding a specific amount of the enzyme preparation to the substrate mixture.
- Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction rate is linear during this time.
- Terminate the reaction by adding the stop solution.
- Quantify the released aglycone or the remaining substrate using an appropriate method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) after extraction.
- A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.
Substrate Specificity Determination
To compare the enzyme's activity on different substrates, the general enzyme activity assay is performed with a variety of glycosidic compounds.
1. Substrates to Test:
- Primary Substrate: this compound
- Other Disaccharide Glycosides: Vicianosides, gentiobiosides, rutinosides to assess specificity for different disaccharide linkages.
- Monosaccharide Glycosides: p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc), benzyl β-D-glucopyranoside to test for general β-glucosidase activity.
- Synthetic Glycosides: To determine if the enzyme is specific to naturally occurring structures.[1]
2. Procedure:
- Perform the enzyme activity assay as described above for each substrate.
- Ensure the substrate concentration is the same for all assays to allow for direct comparison of initial reaction rates.
- Calculate the relative activity for each substrate, typically by expressing the rate of hydrolysis as a percentage of the rate observed with this compound.
Visualizing Enzymatic Action and Experimental Design
To further clarify the processes involved in evaluating enzyme specificity, the following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Primeverin
For immediate reference, Primeverin and any materials contaminated with it should be treated as hazardous chemical waste and disposed of through an approved waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash. Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, due to its classification as harmful if swallowed.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Key Safety and Disposal Information
A summary of crucial safety data for this compound is provided below to inform handling and disposal practices.
| Parameter | Guideline | Citation |
| Primary Hazard | GHS Classification: Acute Toxicity 4 (Oral) - H302: Harmful if swallowed. | [1] |
| Primary Disposal Route | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Chemical Stability | Glycosidic bonds are generally stable in neutral and alkaline conditions but can be hydrolyzed by strong acids. | [2][3][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat. | |
| Spill Cleanup | Absorb spills with inert material (e.g., vermiculite, sand) and collect in a sealed, compatible, and clearly labeled container for hazardous waste disposal. | |
| Container Management | Use sealed, chemically compatible, and clearly labeled containers. Do not overfill. The original container is often a good choice for waste accumulation. | [6] |
| Environmental Precautions | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The following procedures outline the safe disposal of this compound and contaminated materials. These steps are based on general best practices for laboratory chemical waste disposal and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Chemical safety goggles
-
Nitrile or other chemical-resistant gloves
-
A properly fastened lab coat
2. Prepare a Labeled Waste Container:
-
Obtain a chemically compatible container with a secure, leak-proof lid. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write "this compound" and list any other chemical constituents of the waste stream with their approximate concentrations.
3. Waste Segregation:
-
Crucially, do not mix this compound waste with acidic waste. The glycosidic bond in this compound is susceptible to acid hydrolysis, which could lead to degradation and the formation of unknown byproducts.[2][3][4][5]
-
It is also prudent to avoid mixing this compound waste with strong oxidizing agents unless specific compatibility data is available.
-
Collect different waste streams in separate, appropriately labeled containers.
4. Collection of this compound Waste:
-
Solid this compound Waste:
-
Carefully place solid this compound, weighing papers, and any grossly contaminated disposable labware (e.g., pipette tips, microfuge tubes) into the designated hazardous waste container.
-
-
Aqueous Solutions Containing this compound:
-
Pour aqueous solutions containing this compound directly into the labeled hazardous waste container.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.
-
-
Contaminated Labware:
-
Disposable Glassware: Place in a designated "Contaminated Glass Waste" or "Sharps" container.
-
Reusable Glassware: Decontaminate by rinsing three times with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Empty Original Containers: The original container of this compound, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.
-
5. Storage of Waste:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.
-
The SAA should be away from sources of ignition and incompatible chemicals.
6. Disposal Request:
-
Once the waste container is full (or in accordance with your institution's waste pickup schedule), contact your EHS office to arrange for collection and disposal.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines as the primary source of information.
References
Essential Safety and Operational Protocols for Handling Primeverin
Hazard Identification: Primeverin (CAS No. 154-60-9) is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4.[1] The corresponding hazard statement is H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. For incidental contact, disposable nitrile gloves are appropriate. For extended contact, consult a glove selection chart and the substance-specific SDS, when available. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when engineering controls are insufficient to control airborne dust, or when handling larger quantities.[1][2][3][4] |
Safe Handling and Operational Plan
Adherence to standard laboratory procedures is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a certified chemical fume hood, especially during procedures that may generate dust, such as weighing or transferring the solid.
-
Balance Enclosure: If a balance cannot be located inside a fume hood, consider using an exhausted balance enclosure.
Work Practices:
-
Avoid Dust Formation: this compound is a powder; take care to minimize the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Designated Area: Consider designating a specific area for handling this compound to prevent cross-contamination.
First Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | If you feel unwell, call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. The GHS precautionary statement P501a advises to "Dispose of contents/container in accordance with local/regional/national/international regulations."
Waste Segregation:
-
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Disposal Procedure:
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and chemically compatible waste container. The container should be marked as "Hazardous Waste."
-
Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of the hazardous waste containers. They will provide information on the proper procedures for collection and disposal according to institutional and regulatory requirements.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when preparing to handle this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
